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z-DEVD-cmk

Cat. No.: B1638840
M. Wt: 643.0 g/mol
InChI Key: GRXANEWUMQJHCJ-ORQYLMBXSA-N
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Description

Z-DEVD-cmk, also known as this compound, is a useful research compound. Its molecular formula is C27H35ClN4O12 and its molecular weight is 643.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35ClN4O12 B1638840 z-DEVD-cmk

Properties

Molecular Formula

C27H35ClN4O12

Molecular Weight

643.0 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,23-/m0/s1

InChI Key

GRXANEWUMQJHCJ-ORQYLMBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

sequence

DEVD

Synonyms

enzyloxycarbonyl aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone
Z-Asp-Glu-Val-Asp-chloromethyl ketone
Z-DEVD-cmk

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of action of z-DEVD-cmk

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of z-DEVD-cmk

Introduction

This compound (Z-Asp-Glu-Val-Asp-chloromethylketone) is a synthetic tetrapeptide that serves as a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade.[1] Due to its cell-permeable nature, it is widely utilized in cellular and in vivo studies to investigate the role of caspase-3 in programmed cell death and to explore therapeutic strategies targeting apoptosis. This guide provides a comprehensive overview of its mechanism of action, target specificity, and application in experimental research for scientists and drug development professionals. A closely related compound, Z-DEVD-fmk (fluoromethylketone), functions via an almost identical mechanism and is often used interchangeably in research.[2][3][4][5][6]

Core Mechanism of Action

The inhibitory action of this compound is a direct consequence of its structural mimicry of the natural caspase-3 substrate recognition sequence, Asp-Glu-Val-Asp (DEVD).[7][8] Caspases are cysteine-aspartic proteases, meaning they utilize a catalytic cysteine residue in their active site to cleave target proteins specifically after an aspartate residue.[7][8][9]

The mechanism unfolds as follows:

  • Substrate Recognition: The DEVD peptide sequence of this compound is recognized by and binds to the substrate-binding pocket of caspase-3.[10] The S1 pocket of the enzyme has a strong preference for the aspartic acid (D) at the P1 position.[10]

  • Active Site Binding: The inhibitor docks into the active site, positioning the chloromethylketone (cmk) group near the catalytic cysteine residue (Cys-163).[7][9]

  • Irreversible Inhibition: The cmk group acts as a reactive electrophile. It forms a stable, irreversible thioether covalent bond with the thiol group of the active site cysteine.[11][12] This covalent modification permanently inactivates the enzyme, thereby halting all downstream proteolytic activity.

cluster_caspase Caspase-3 Active Site Caspase Caspase-3 Enzyme ActiveSite Catalytic Cysteine (Cys-163) InactiveComplex Irreversibly Inactivated Enzyme Complex ActiveSite->InactiveComplex 2. Forms Covalent Bond Inhibitor This compound (Substrate Mimic) Inhibitor->ActiveSite 1. Binds to Active Site

Caption: Covalent inhibition of Caspase-3 by this compound.

Target Specificity and Quantitative Data

While this compound is most renowned as a caspase-3 inhibitor, it exhibits activity against other members of the caspase family and even other proteases. Its specificity is primarily conferred by the DEVD peptide sequence, which is preferentially recognized by executioner caspases.

Target ProteaseReported ActivityIC50 ValueNotes
Caspase-3 Irreversible Inhibitor18 µM[2][3][5]IC50 determined in a cell-based assay blocking 6-OHDA-induced apoptosis.
Caspase-6 Potent InhibitionNot specifiedShares substrate specificity with Caspase-3.[2][11][12]
Caspase-7 Potent InhibitionNot specifiedShares substrate specificity with Caspase-3.[2][7][11][12]
Caspase-8 Potent InhibitionNot specifiedAn initiator caspase also inhibited by this compound.[2][11][12]
Caspase-10 Potent InhibitionNot specifiedAn initiator caspase also inhibited by this compound.[2][11]
Calpain Direct InhibitionNot specifiedA calcium-dependent cysteine protease involved in necrosis.[11][12][13][14]

Role in Apoptotic Signaling Pathways

Caspase-3 is the primary executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][15] this compound blocks the apoptotic cascade at a crucial convergence point, preventing the cleavage of key cellular substrates that leads to the morphological hallmarks of apoptosis.[16]

Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[15] Active caspase-8 then directly cleaves and activates procaspase-3.[15][17]

Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation (FADD, Procaspase-8) Receptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp3 Procaspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Inhibitor This compound Inhibitor->Casp3 Apoptosis Apoptosis Substrates->Apoptosis

Caption: Inhibition of the Extrinsic Apoptosis Pathway by this compound.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15] Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates caspase-9.[15] Active caspase-9 then proceeds to cleave and activate procaspase-3.[15][17]

Stress Intracellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp3 Procaspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Inhibitor This compound Inhibitor->Casp3 Apoptosis Apoptosis Substrates->Apoptosis

Caption: Inhibition of the Intrinsic Apoptosis Pathway by this compound.

Experimental Protocols and Workflow

This compound is a critical tool for elucidating caspase-dependent signaling. Below are representative protocols for its use.

General Experimental Workflow

A typical cell-based experiment involves pre-treatment with the inhibitor before inducing apoptosis to determine if the observed cell death is caspase-3 dependent.

Start Start: Seed Cells Pretreat Pre-treat with this compound (e.g., 20-100 µM, 1-2 hours) Start->Pretreat Control Vehicle Control (DMSO) Start->Control Induce Induce Apoptosis (e.g., Staurosporine, TRAIL) Pretreat->Induce Control->Induce Incubate Incubate for a Defined Period Induce->Incubate Assay Perform Endpoint Assays Incubate->Assay Analysis Analyze Data and Compare Inhibitor vs. Control Assay->Analysis

Caption: Standard experimental workflow for using this compound.

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies caspase-3 activity in cell lysates using a specific fluorogenic substrate.

  • Materials:

    • Cells treated with apoptosis inducer +/- this compound.

    • Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, 10 mM digitonin).[2]

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).[2]

    • Fluorometer or fluorescence plate reader.

  • Methodology:

    • Induce apoptosis in cell cultures, including a set of cells pre-treated with this compound (e.g., 50 µM).

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in Lysis Buffer and incubate for 20 minutes at 37°C.[2]

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

    • In a 96-well plate, add the cytosolic extract.

    • Add the Ac-DEVD-AFC substrate to each well.

    • Incubate for 1 hour at 37°C, protected from light.[2]

    • Measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]

    • Compare the fluorescence levels between untreated, apoptosis-induced, and inhibitor-treated samples. A significant reduction in fluorescence in the this compound group indicates specific inhibition of caspase-3 activity.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials:

    • Cells cultured in a 96-well plate.

    • Apoptosis inducer (e.g., 6-OHDA, MPP+).[2]

    • This compound.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.25 mg/mL in serum-free medium.[2]

    • Solubilization solution (e.g., DMSO).

    • Microplate reader.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Add the apoptosis-inducing agent and incubate for the desired time (e.g., 24-36 hours).[2]

    • Remove the treatment medium and add the MTT solution to each well.

    • Incubate for 3 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[2]

    • Calculate cell viability as a percentage relative to the untreated control. A dose-dependent increase in viability in the presence of this compound demonstrates its protective effect against apoptosis.[2]

Conclusion

This compound is an indispensable research tool that functions as an irreversible inhibitor of caspase-3 and related proteases. Its mechanism is rooted in its ability to act as a substrate mimic, leading to the covalent modification and inactivation of the enzyme's catalytic cysteine. By effectively blocking the central executioner of apoptosis, this compound allows researchers to dissect the intricate signaling pathways governing programmed cell death, evaluate the therapeutic potential of apoptosis inhibition, and distinguish between caspase-dependent and independent cell death mechanisms.

References

z-DEVD-cmk: A Technical Guide to a Specific Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the specific caspase-3 inhibitor, z-DEVD-cmk. It details its mechanism of action, provides quantitative data on its inhibitory effects, and outlines comprehensive experimental protocols.

Introduction

This compound, also known as Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-cmk, is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of programmed cell death. Due to its central role in apoptosis, the specific inhibition of caspase-3 by this compound provides a valuable tool for studying the mechanisms of apoptosis and for the development of therapeutics targeting apoptotic pathways in various diseases, including neurodegenerative disorders and ischemic injury. The peptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of key caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP), allowing this compound to specifically target the active site of this enzyme.

Mechanism of Action

This compound is a cell-permeable inhibitor that functions through the irreversible covalent modification of the catalytic cysteine residue within the active site of caspase-3. The chloromethylketone (cmk) group is a reactive electrophile that forms a stable thioether bond with the thiol group of the active site cysteine. This covalent linkage permanently inactivates the enzyme, thereby blocking all downstream apoptotic events mediated by caspase-3. While this compound is highly specific for caspase-3, it has been reported to also inhibit other caspases, such as caspases-6, -7, -8, and -10, albeit with lower efficiency.[1] Furthermore, some studies have indicated an inhibitory effect on the calcium-dependent cysteine protease, calpain, which is involved in necrotic cell death.[2]

cluster_0 Mechanism of this compound Inhibition Active_Caspase3 Active Caspase-3 (with catalytic Cysteine) Covalent_Bond Irreversible Covalent Bond Formation (Thioether Linkage) Active_Caspase3->Covalent_Bond Targets active site zDEVDcmk This compound zDEVDcmk->Covalent_Bond cmk group reacts Inactive_Caspase3 Inactive Caspase-3 Covalent_Bond->Inactive_Caspase3 Results in

Figure 1: Mechanism of this compound irreversible inhibition of caspase-3.

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound against caspase-3 and other proteases.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C27H35ClN4O12
Molecular Weight 643.0 g/mol
CAS Number 250584-13-5
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Table 2: Inhibitory Activity of this compound

Target EnzymeIC50 ValueNotes
Caspase-3 18 µMSpecific and irreversible inhibition.[1]
Caspase-6 PotentAlso shows potent inhibition, though specific IC50 is not well-documented.[1]
Caspase-7 PotentAlso shows potent inhibition, though specific IC50 is not well-documented.[1]
Caspase-8 PotentAlso shows potent inhibition, though specific IC50 is not well-documented.[1]
Caspase-10 PotentAlso shows potent inhibition, though specific IC50 is not well-documented.[1]
Calpain InhibitsReduces calpain-mediated α-spectrin cleavage.[2]

Signaling Pathways

Caspase-3 is a central executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Caspase3->Apoptosis zDEVDcmk_node This compound zDEVDcmk_node->Caspase3 Inhibits

Figure 2: Caspase-3 signaling pathways and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Inhibition of Apoptosis in Cell Culture

This protocol describes the general workflow for using this compound to inhibit apoptosis in a cell culture model.

Start Start: Seed Cells Pre-treatment Pre-treat with this compound (e.g., 20-100 µM for 1-2 hours) Start->Pre-treatment Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine, TNF-α) Pre-treatment->Induce_Apoptosis Incubate Incubate for a defined period (e.g., 4-24 hours) Induce_Apoptosis->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analyze for Apoptosis (e.g., Caspase Activity Assay, Western Blot, Flow Cytometry) Harvest->Analysis End End Analysis->End

Figure 3: Experimental workflow for this compound in cell culture.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment: The following day, pre-treat the cells with the desired concentration of this compound (typically in the range of 20-100 µM) by adding it to the culture medium. Include a vehicle control (DMSO) for comparison. Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the culture medium containing this compound or vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) to allow for the induction of apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping, and wash with cold PBS.

  • Downstream Analysis: Proceed with the desired method for apoptosis analysis, such as a caspase-3 activity assay, Western blot for cleaved PARP or cleaved caspase-3, or flow cytometry analysis of Annexin V/Propidium Iodide staining.

Caspase-3 Activity Assay (Colorimetric)

This protocol is for measuring caspase-3 activity in cell lysates using a colorimetric substrate, Ac-DEVD-pNA.[3]

Materials:

  • Cell pellets (treated and control)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Ac-DEVD-pNA substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis: Resuspend cell pellets in cold lysis buffer and incubate on ice for 15-20 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Then, add 5 µL of Ac-DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of Caspase-3 Cleavage

This protocol is for detecting the cleavage of pro-caspase-3 into its active fragments by Western blot.[4]

Materials:

  • Cell pellets

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against caspase-3 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved caspase-3 fragments (p17/p19) and a decrease in the pro-caspase-3 band (p32) indicate caspase-3 activation, which should be inhibited in the this compound treated samples.

Conclusion

This compound is an indispensable tool for the study of apoptosis. Its specificity for caspase-3, coupled with its cell permeability and irreversible mode of action, allows for precise dissection of the apoptotic signaling pathways. The methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in both basic research and drug discovery applications. Careful consideration of its potential off-target effects, particularly at higher concentrations, is necessary for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to z-DEVD-cmk: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of z-DEVD-cmk, a potent and irreversible inhibitor of caspase-3. As a key executioner caspase in the apoptotic pathway, caspase-3 is a critical target in various therapeutic areas, including neurodegenerative diseases, ischemic injury, and cancer. This document details the mechanism of action of this compound, presents its inhibitory profile, and offers detailed experimental protocols for its application in research settings. Furthermore, this guide includes visual representations of the apoptotic signaling pathway and experimental workflows to facilitate a deeper understanding of its utility.

Introduction

This compound, or N-benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone, is a synthetic tetrapeptide that acts as a specific and irreversible inhibitor of caspase-3. The peptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3. The chloromethylketone (cmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to its irreversible inactivation. Due to its cell-permeable nature, this compound is a valuable tool for studying the role of caspase-3 in cellular processes and for investigating the therapeutic potential of caspase inhibition.

It is important to note that much of the publicly available quantitative inhibitory data has been generated for the closely related fluoromethylketone (fmk) analog, z-DEVD-fmk. Given their structural and functional similarities, the data for z-DEVD-fmk is presented here as a close approximation of the activity of this compound. Both compounds are widely used as selective caspase-3 inhibitors.

Chemical Structure and Properties

The chemical structure and properties of this compound are fundamental to its biological function.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name N-[(Phenylmethoxy)carbonyl]-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide[1]
Molecular Formula C27H35ClN4O12[1]
Molecular Weight 643.04 g/mol [1]
CAS Number 250584-13-5[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[2]
Storage Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles.[2]

Mechanism of Action and Biological Activity

This compound functions as an irreversible inhibitor of caspase-3. The DEVD peptide sequence directs the inhibitor to the active site of caspase-3. The chloromethylketone group then reacts with the catalytic cysteine residue in the enzyme's active site, forming a stable covalent bond and rendering the enzyme inactive.

While primarily targeting caspase-3, this compound and its fmk analog have been shown to inhibit other caspases, particularly other executioner caspases, and even the non-caspase protease calpain at higher concentrations.[3]

Table 2: Inhibitory Activity of z-DEVD-fmk against Various Caspases

Target CaspaseInhibition Constant (IC50)Reference
Caspase-3 18 µM[4][5]
Caspase-3 1.326 µM (in a specific assay)
Caspase-6 Potent inhibition reported[4][6]
Caspase-7 Potent inhibition reported[4][6]
Caspase-8 Potent inhibition reported[4][6]
Caspase-9 Same inhibitor competency as z-VAD-fmk[7]
Caspase-10 Potent inhibition reported[4][6]

Signaling Pathways

This compound intervenes in the final execution phase of the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role.

G Apoptotic Signaling Pathway and Inhibition by this compound cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway DNA_Damage DNA Damage Cytochrome_c Cytochrome c Release DNA_Damage->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Activation Active_Caspase8->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation PARP PARP Active_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Inhibitor This compound Inhibitor->Active_Caspase3 Irreversible Inhibition

Caption: Apoptotic signaling pathways and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (and vehicle control, e.g., DMSO)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Pre-treat cells with this compound or vehicle control for 1-2 hours. Induce apoptosis with the chosen agent and incubate for the desired time.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 20-30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase Assay: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate to a final concentration of 50 µM.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate intervals using a fluorometer with excitation/emission wavelengths of ~380/460 nm for AMC or ~400/505 nm for AFC.

  • Data Analysis: Express caspase-3 activity as the rate of change in fluorescence intensity per microgram of protein.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (and vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and the apoptosis-inducing agent as described in the previous protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

G Experimental Workflow for this compound Efficacy Testing cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Pre_treatment Pre-treatment with this compound or Vehicle Cell_Culture->Pre_treatment Apoptosis_Induction Induction of Apoptosis Pre_treatment->Apoptosis_Induction Incubation Incubation Apoptosis_Induction->Incubation Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Caspase_Assay Caspase Activity Assay Cell_Harvesting->Caspase_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI) Cell_Harvesting->Flow_Cytometry Western_Blot Western Blot (e.g., for cleaved PARP) Cell_Harvesting->Western_Blot Data_Analysis Data Analysis and Interpretation Caspase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for assessing caspase inhibition.

Conclusion

This compound is a powerful and specific tool for the irreversible inhibition of caspase-3. Its well-defined chemical properties and mechanism of action make it an invaluable reagent for researchers in the fields of apoptosis, cancer biology, and neuroscience. The experimental protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in the laboratory. As research into the intricate roles of caspases in health and disease continues, the utility of specific inhibitors like this compound will undoubtedly remain critical for advancing our understanding and developing novel therapeutic strategies.

References

An In-depth Technical Guide to the Cell Permeability and Intracellular Uptake of z-DEVD-cmk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, intracellular uptake, and mechanism of action of z-DEVD-cmk, a widely utilized inhibitor of caspase-3. This document synthesizes key data from published literature, details common experimental protocols, and visualizes complex pathways and workflows to support research and development efforts in the fields of apoptosis and drug discovery.

Introduction to this compound

This compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) is a specific, irreversible, and cell-permeable peptide inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, ultimately leading to the orchestrated dismantling of the cell. The ability of this compound to efficiently penetrate the cell membrane and covalently bind to the active site of caspase-3 makes it an invaluable tool for studying the downstream events of caspase-3 activation and for investigating the therapeutic potential of apoptosis inhibition.

Physicochemical Properties and Cell Permeability

The efficacy of this compound in cell-based assays is fundamentally dependent on its ability to cross the plasma membrane and reach its cytosolic target. While specific permeability coefficients are not widely reported in the literature, the molecule is consistently described as "cell-permeable".[1][2][3] This property is attributed to key chemical modifications:

  • N-terminus Benzyloxycarbonyl (Z) group: This aromatic group increases the hydrophobicity of the peptide, facilitating its passive diffusion across the lipid bilayer of the cell membrane.[4]

  • O-methylation of Aspartic Acid and Glutamic Acid Residues: The addition of methyl groups to the carboxyl side chains neutralizes their negative charges.[1] This modification further enhances the molecule's lipophilicity and stability, preventing repulsion from the negatively charged phospholipid heads of the cell membrane and increasing its ability to diffuse into the cell.

  • Chloromethylketone (cmk) Moiety: This reactive group forms a covalent thioether bond with the cysteine residue in the active site of caspase-3, leading to irreversible inhibition. The related compound, z-DEVD-fmk (fluoromethylketone), functions via a similar irreversible mechanism.[4]

The collective effect of these modifications is a molecule designed for enhanced stability and efficient intracellular delivery.

Logical Diagram of this compound Cellular Entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space (Cytosol) Z_DEVD This compound Permeation Passive Diffusion Z_DEVD->Permeation Enhanced by: - Z-group (Hydrophobicity) - O-methylation (Charge Neutrality) Caspase3 Active Caspase-3 Permeation->Caspase3 Intracellular Uptake Inhibition Irreversible Inhibition Caspase3->Inhibition

Caption: Mechanism of this compound cell entry and target engagement.

Mechanism of Action: Inhibition of the Apoptotic Pathway

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, primarily caspase-3. Once activated, caspase-3 cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts by directly and irreversibly binding to the active site of caspase-3, preventing it from cleaving these downstream targets and thereby halting the apoptotic process.[5]

Caspase-3 Apoptotic Signaling Pathway Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapeutics) Pathway Intrinsic / Extrinsic Pathways Stimulus->Pathway Init_Casp Initiator Caspases (Caspase-8, Caspase-9) Pathway->Init_Casp Exec_Casp Executioner Caspase-3 (Active) Init_Casp->Exec_Casp Cleavage Substrate Cleavage Exec_Casp->Cleavage Substrates Cellular Substrates (e.g., PARP) Substrates->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis ZDEVD This compound ZDEVD->Exec_Casp  Irreversible Inhibition

Caption: Site of action for this compound in the caspase cascade.

Quantitative Data: Effective Intracellular Concentrations

Direct measurements of this compound uptake rates are scarce. However, a substantial body of literature documents the effective concentrations required to inhibit apoptosis in various cell lines and experimental models. This data provides a practical guide to the concentrations at which sufficient intracellular uptake is achieved to elicit a biological response. The optimal concentration is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[4]

Cell LineApoptotic InducerThis compound/fmk ConcentrationIncubation TimeObserved Effect & Reference
Jurkat (Human T-cell leukemia)Camptothecin (4 µM)20 µM3.5 hours (30 min pre-incubation)Reduced apoptosis to control levels.[1]
N27 (Rat dopaminergic neurons)6-OHDA (100 µM)50 µM24 hoursDose-dependently blocked apoptotic cell death with an IC50 of 18 µM.[6]
17Cl-1 (Mouse fibroblast)Mouse Hepatitis Virus (MHV)80 µM48 hoursStrongly inhibited internucleosomal DNA cleavage (a hallmark of apoptosis).[3]
HCT116 (Human colon cancer)Ruthenium-based complex50 µM50 hours (2 hr pre-incubation)Significantly reduced the percentage of apoptotic cells.[7]
Cultured cortical neuronsMaitotoxin1 nM - 100 µMNot specifiedSignificantly attenuated necrotic cell death.[8]
OSCC (Oral squamous carcinoma)Not specified20 µM48 hoursReduced the activity of caspase-3 and caspase-9.[6]

Experimental Protocols for Assessing Intracellular Uptake and Efficacy

This section provides a generalized protocol for using this compound in a cell culture setting to test its ability to inhibit induced apoptosis.

Reagent Preparation
  • Reconstitution: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, high-quality Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[1]

  • Storage: The DMSO stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C.[1]

Cell Treatment Workflow
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • Pre-incubation: Prior to inducing apoptosis, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Remove the old medium from the cells and add the medium containing the inhibitor. A pre-incubation period of 30 minutes to 2 hours is common.[1][7]

  • Controls: Prepare the following controls:

    • Negative Control: Cells treated with vehicle (DMSO) only. The final DMSO concentration should be kept low (typically <0.2%) to avoid toxicity.[1][4]

    • Positive Control: Cells treated with the apoptotic inducer and vehicle.

    • Inhibitor Control: Cells treated with this compound alone to assess any inherent toxicity.

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, camptothecin, TNF-α) to the wells containing the inhibitor and the positive control wells.

  • Incubation: Incubate the cells for a period determined by the specific apoptotic inducer and cell type (e.g., 4 to 48 hours).

  • Assessment: Harvest the cells and assess the levels of apoptosis using one or more of the methods described below.

General Experimental Workflow for this compound Efficacy Testing cluster_assays Apoptosis Assessment Methods A 1. Seed Cells in Multi-well Plate B 2. Pre-incubate with this compound (30 min - 2 hr) A->B C 3. Add Apoptotic Inducer (e.g., Staurosporine) B->C D 4. Incubate (4 - 48 hours) C->D E 5. Harvest Cells and Analyze D->E F Flow Cytometry (Annexin V/PI) E->F Cell Surface G Western Blot (Cleaved PARP/Casp-3) E->G Protein Level H Fluorometric Assay (Caspase-3 Activity) E->H Enzyme Activity I Microscopy (TUNEL Staining) E->I DNA Fragmentation

Caption: Workflow for a typical apoptosis inhibition experiment.
Methods for Efficacy Assessment

  • Flow Cytometry (Annexin V/Propidium Iodide Staining): This is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Effective inhibition by this compound results in a significant reduction in the Annexin V-positive cell population compared to the positive control.[1]

  • Western Blotting: The cleavage of caspase-3 substrates like PARP can be monitored. A successful experiment will show a strong cleaved-PARP band in the positive control lane, which is significantly reduced or absent in the this compound treated lane.

  • Caspase Activity Assays: Cell lysates can be incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).[6] The amount of fluorescence released is proportional to caspase-3 activity. Effective inhibition by this compound will result in fluorescence levels close to that of the negative control.[6]

Conclusion

This compound is a powerful and widely adopted tool for the study of apoptosis, owing largely to its engineered cell permeability. Key chemical modifications, including the N-terminal Z-group and O-methylation, enhance its hydrophobicity and allow for efficient passive diffusion across the cell membrane. While quantitative data on uptake kinetics is limited, its efficacy across a wide range of concentrations and cell types is well-documented. By understanding its mechanism of entry and action, and by employing rigorous experimental design, researchers can effectively leverage this compound to dissect the intricate signaling pathways of programmed cell death.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Specificity of z-DEVD-cmk for Caspase-3

This technical guide provides a comprehensive overview of the caspase-3 inhibitor, this compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone), focusing on its target specificity, mechanism of action, and application in apoptosis research. Detailed experimental protocols and quantitative data are presented to guide researchers in its effective use.

Introduction and Mechanism of Action

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of key cellular proteins that leads to the characteristic morphological and biochemical hallmarks of programmed cell death.[1][2] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the consensus recognition site for caspase-3.[3][4]

This compound is a cell-permeable, irreversible inhibitor designed to target caspase-3.[5] Its mechanism involves the chloromethylketone (cmk) group, which forms a covalent thioether bond with the cysteine residue in the active site of the caspase. This covalent modification permanently inactivates the enzyme, making this compound a potent tool for studying the roles of DEVD-recognizing caspases in apoptosis.[5]

Target Specificity and Off-Target Effects

While this compound is widely used as a "specific" caspase-3 inhibitor, it is more accurately described as a selective inhibitor. Its primary target is caspase-3; however, it demonstrates significant inhibitory activity against other caspases that share similar substrate specificities, and even non-caspase proteases.

Cross-Reactivity with other Caspases: this compound has been shown to potently inhibit other executioner caspases, particularly caspase-7, and can also inhibit initiator caspases like caspase-6, caspase-8, and caspase-10 at higher concentrations.[5][6][7] This is a critical consideration when designing experiments to dissect the specific roles of individual caspases.

Inhibition of Non-Caspase Proteases: Notably, this compound has been demonstrated to inhibit calpain, a calcium-dependent cysteine protease involved in both apoptosis and necrosis.[5][8] This dual inhibition profile can be advantageous in neuroprotection studies where both caspase and calpain pathways contribute to cell death, but it can also complicate the interpretation of results aimed at isolating caspase-3-specific effects.[7][8]

Quantitative Data on Inhibitor Specificity

The following table summarizes the inhibitory constants for this compound against various proteases. Researchers should note that IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values can vary based on the assay conditions, substrate used, and whether the assay was performed with purified recombinant enzymes or in cell lysates.

Target ProteaseInhibitorIC50Kd (Binding Affinity)Notes
Caspase-3 z-DEVD-fmk 1.326 µM[9]2.6 µM[9]Strong inhibition of recombinant human caspase-3.[9]
Caspase-3 z-DEVD-fmk 18 µM[6][10]Not ReportedValue for blocking 6-OHDA-induced apoptotic cell death in N27 cells.[6]
Caspase-4 z-DEVD-fmk No significant interaction[9]No significant binding[9]Tested against recombinant human caspase-4.[9]
Caspase-8 z-DEVD-fmk No significant interaction[9]No significant binding[9]Tested against recombinant human caspase-8.[9]
Caspase-9 z-DEVD-fmk No significant interaction[9]No significant binding[9]Tested against recombinant human caspase-9.[9]
Calpain I z-DEVD-fmk Inhibition ObservedNot ReportedReduced hydrolysis of casein in a cell-free assay.[8]

*Note: Data presented is for the closely related fluoromethylketone (fmk) derivative, which shares an identical peptide sequence and a similar irreversible mechanism to the chloromethylketone (cmk) derivative.

Signaling Pathways and Inhibition Mechanism

The following diagrams illustrate the central role of Caspase-3 in apoptosis and the mechanism of its inhibition by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_casp8 Pro-Caspase-8 disc->pro_casp8 casp8 Caspase-8 pro_casp8->casp8 pro_casp3 Pro-Caspase-3 casp8->pro_casp3 cleaves stress Cellular Stress bax_bak Bax/Bak stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_casp9 Pro-Caspase-9 apoptosome->pro_casp9 casp9 Caspase-9 pro_casp9->casp9 casp9->pro_casp3 cleaves casp3 Active Caspase-3 pro_casp3->casp3 substrates Cellular Substrates (e.g., PARP) casp3->substrates apoptosis Apoptosis substrates->apoptosis G cluster_inhibition Mechanism of Irreversible Inhibition casp3 Active Caspase-3 (with Active Site Cysteine) complex Inactive Covalent Complex z_devd This compound z_devd->casp3 Covalently binds to active site cysteine no_cleavage Cleavage Blocked substrates DEVD Substrates (e.g., PARP) substrates->no_cleavage Cannot be cleaved G cluster_workflow Workflow for Evaluating this compound Efficacy and Specificity cluster_assays Perform Parallel Assays start Start: Select Cell Line and Apoptotic Stimulus cell_culture Cell Culture and Treatment Groups: 1. Control (Vehicle) 2. Stimulus Only 3. Stimulus + this compound start->cell_culture harvest Harvest Cells at Time Points cell_culture->harvest western Western Blot: - Cleaved Caspase-3 - Cleaved PARP - Other Caspases (e.g., -8, -9) harvest->western activity Caspase Activity Assay: - DEVDase activity - Other caspase substrates (IETDase, LEHDase) harvest->activity flow Flow Cytometry: - Annexin V / PI Staining harvest->flow analysis Data Analysis: - Quantify protein bands - Measure fluorescence/absorbance - Quantify cell populations western->analysis activity->analysis flow->analysis conclusion Conclusion: - Determine efficacy of this compound - Assess specificity and off-target effects analysis->conclusion

References

The DEVD Motif: A Technical Guide to Caspase-3 Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a key executioner in the intricate symphony of apoptosis, or programmed cell death, plays a pivotal role in the dismantling of the cell. Its highly specific proteolytic activity is central to the morphological and biochemical changes observed during this process. A cornerstone of this specificity lies in the recognition of a particular amino acid sequence in its substrates: Asp-Glu-Val-Asp, commonly known as the DEVD motif. This technical guide provides an in-depth exploration of the DEVD substrate sequence for caspase-3, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the quantitative kinetics of substrate cleavage, detailed experimental protocols for assessing caspase-3 activity, and the broader context of the caspase-3 signaling pathway.

Data Presentation: Quantitative Analysis of Caspase-3 Substrate and Inhibitor Interactions

The efficiency and selectivity of caspase-3 are quantified through kinetic parameters such as the Michaelis constant (Km), catalytic rate constant (kcat), and the inhibition constant (Ki). These values are crucial for comparing the affinity and turnover of various substrates and the potency of inhibitors, which is of paramount importance in drug discovery and development.

Kinetic Parameters for Caspase-3 Substrates

The following table summarizes the kinetic constants for the cleavage of various synthetic fluorogenic and chromogenic substrates by caspase-3. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reporter GroupReference
Ac-DEVD-pNA112.4218,181p-Nitroaniline (Chromogenic)[No specific reference found]
Ac-DEVD-AFC9.7Not ReportedNot Reported7-Amino-4-trifluoromethylcoumarin (Fluorogenic)[No specific reference found]
Ac-DEVD-AMC10Not ReportedNot Reported7-Amino-4-methylcoumarin (Fluorogenic)[No specific reference found]
Z-DEVD-AFCNot Reported10.6662,5007-Amino-4-trifluoromethylcoumarin (Fluorogenic)[No specific reference found]
Inhibition Constants for Caspase-3 Inhibitors

The potency of various inhibitors targeting caspase-3 is represented by their inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor.

InhibitorKi (nM)Type of InhibitionReference
Ac-DEVD-CHO< 1Reversible, Competitive[1]
Z-DEVD-FMKNot ReportedIrreversible[2]
Ac-DNLD-CHO0.68Not Reported[No specific reference found]

Experimental Protocols

Accurate and reproducible measurement of caspase-3 activity is fundamental to apoptosis research. Below are detailed methodologies for commonly employed assays.

Fluorometric Caspase-3 Activity Assay using DEVD-AFC

This assay quantifies caspase-3 activity based on the cleavage of the fluorogenic substrate Ac-DEVD-AFC.

Materials:

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • Fluorometer with excitation at 400 nm and emission at 505 nm

  • 96-well black microplate

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.

    • Harvest cells by centrifugation at 1,500 rpm for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard protein assay.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced sample to the non-induced control.

Colorimetric Caspase-3 Activity Assay using DEVD-pNA

This assay measures caspase-3 activity through the colorimetric detection of p-nitroaniline (pNA) released from the substrate Ac-DEVD-pNA.

Materials:

  • Cell Lysis Buffer (as described above)

  • 2X Reaction Buffer (as described above)

  • Ac-DEVD-pNA substrate (4 mM stock in DMSO)

  • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

  • 96-well clear microplate

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as for the fluorometric assay.

  • Assay Reaction:

    • In a 96-well clear microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm.

    • The fold-increase in caspase-3 activity is calculated by comparing the absorbance of the induced sample to the non-induced control.

Western Blot Analysis of Cleaved Caspase-3

This method allows for the specific detection of the active form of caspase-3.

Materials:

  • SDS-PAGE apparatus and reagents

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for cleaved caspase-3 (Asp175)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described in the activity assays.

    • Quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an appropriate imaging system. The active caspase-3 will appear as a 17/19 kDa fragment.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_downstream Downstream Targets Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 Recruitment via FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Autocatalytic Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Cleavage Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Activation PARP PARP Caspase-3 (Active)->PARP Cleavage -> DNA Repair Inhibition ICAD/DFF45 ICAD/DFF45 Caspase-3 (Active)->ICAD/DFF45 Cleavage -> DNA Fragmentation Gelsolin Gelsolin Caspase-3 (Active)->Gelsolin Cleavage -> Membrane Blebbing Lamin A/C Lamin A/C Caspase-3 (Active)->Lamin A/C Cleavage -> Nuclear Envelope Breakdown Apoptotic Substrates Apoptotic Substrates Caspase-3 (Active)->Apoptotic Substrates

Caption: Caspase-3 signaling pathway in apoptosis.

Caspase3_Assay_Workflow Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Reaction Setup Reaction Setup Cell Lysate 2X Reaction Buffer DEVD Substrate Protein Quantification->Reaction Setup Incubation (37°C) Incubation (37°C) Reaction Setup->Incubation (37°C) Measurement Measurement Fluorometric (Ex/Em: 400/505 nm) Colorimetric (Abs: 405 nm) Incubation (37°C)->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Caption: Experimental workflow for caspase-3 activity assays.

DEVD_Caspase3_Interaction cluster_caspase3 Caspase-3 Active Site cluster_devd DEVD Substrate S4 S4 Pocket S3 S3 Pocket S2 S2 Pocket S1 S1 Pocket P4 Asp (P4) P4->S4 Binds P3 Glu (P3) P3->S3 Binds P2 Val (P2) P2->S2 Binds P1 Asp (P1) P1->S1 Binds (Cleavage Site)

Caption: DEVD substrate interaction with caspase-3 active site.

References

Methodological & Application

Application Note: Detection of Apoptosis using a z-DEVD-based Flow Cytometry Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of caspase-3 is considered a hallmark of apoptosis.[1][2]

This application note provides a detailed protocol for the detection of activated caspase-3 in apoptotic cells using a fluorescently labeled, cell-permeable, and irreversible caspase-3 inhibitor, z-DEVD-cmk, in a flow cytometry-based assay. The methodology is based on the high affinity and specificity of the this compound probe for the active site of caspase-3. This allows for the sensitive and quantitative measurement of apoptosis in a cell population.

Principle of the Method

The assay utilizes a fluorochrome-labeled derivative of this compound (e.g., FITC-DEVD-FMK). This probe readily penetrates the plasma membrane and covalently binds to the active site of caspase-3.[3] Once bound, the fluorescent probe is retained within the cell. The intensity of the fluorescent signal is directly proportional to the amount of active caspase-3, allowing for the identification and quantification of apoptotic cells by flow cytometry. This method can be multiplexed with other markers, such as a dead cell stain (e.g., Propidium Iodide or 7-AAD), to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Methods

Reagents and Materials
  • Cells of interest (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)

  • This compound based fluorescent probe (e.g., FITC-DEVD-FMK)

  • 1X Phosphate Buffered Saline (PBS)

  • Binding Buffer (specific to the kit or can be prepared)

  • Dead cell stain (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometer tubes

  • Micropipettes and tips

  • Cell culture medium

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Flow cytometer

Experimental Protocol

This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

  • Induction of Apoptosis:

    • Plate cells at a density of 1 x 10^6 cells/mL in appropriate cell culture medium.

    • Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. An untreated cell population should be included as a negative control. For example, Jurkat cells can be treated with 2 µM Camptothecin for 4 hours.

    • Incubate cells at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 1 µL of the fluorescent this compound probe to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

    • (Optional) If using a dead cell stain, add it to the cell suspension for the last 5-15 minutes of incubation, following the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • For the fluorescent this compound probe (e.g., FITC conjugate), use the appropriate laser and filter settings (e.g., 488 nm excitation and a 530/30 nm emission filter).

    • For the dead cell stain (e.g., Propidium Iodide), use the appropriate laser and filter settings (e.g., 488 nm excitation and a >670 nm long-pass filter).

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Set up appropriate gates to distinguish between viable (low fluorescence), apoptotic (high this compound fluorescence), and necrotic/late apoptotic (high this compound and high dead cell stain fluorescence) cell populations.

Data Presentation

The following table summarizes representative quantitative data for a typical apoptosis experiment using a this compound based assay.

ParameterUntreated ControlApoptosis-Inducer Treated
Cell Type JurkatJurkat
Apoptosis Inducer None2 µM Camptothecin
Incubation Time 4 hours4 hours
% Viable Cells >95%40-60%
% Apoptotic Cells <5%30-50%
% Necrotic/Late Apoptotic Cells <2%5-15%

Signaling Pathway and Experimental Workflow

Caspase Activation Pathway in Apoptosis

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage This compound This compound This compound->Caspase-3 Inhibition Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Caspase signaling cascade leading to apoptosis.

Experimental Workflow for Apoptosis Detection

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis A Seed Cells B Induce Apoptosis (e.g., Camptothecin) A->B C Incubate (37°C, 5% CO2) B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Add this compound Probe E->F G Incubate in Dark F->G H Add Binding Buffer G->H I Acquire on Flow Cytometer H->I J Data Analysis (Gating & Quantification) I->J

Caption: Flow cytometry apoptosis assay workflow.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in negative control - Autofluorescence of cells- Reagent concentration too high- Run an unstained control to assess autofluorescence- Titrate the this compound probe to determine the optimal concentration
Low signal in apoptotic sample - Inefficient apoptosis induction- Insufficient incubation time with the probe- Probe degradation- Optimize the concentration and incubation time of the apoptosis inducer- Increase the incubation time with the this compound probe- Use fresh or properly stored probe
High percentage of necrotic cells - Apoptosis inducer is too toxic at the used concentration- Cells were handled too roughly- Perform a dose-response curve for the apoptosis inducer- Handle cells gently during washing and resuspension steps

References

Application Notes: Analysis of Apoptosis via PARP Cleavage Using Western Blot and the Caspase-3 Inhibitor, z-DEVD-cmk

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] Caspase-3 is a critical executioner caspase that, once activated, cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

One of the most prominent substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair and stability.[3][4] During apoptosis, caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[3] This cleavage inactivates PARP, preventing DNA repair and conserving cellular energy (ATP and NAD) required for the apoptotic process.[5] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore considered a reliable marker for apoptosis.[3][4][6]

The peptide inhibitor z-DEVD-cmk (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) is a specific and irreversible inhibitor of caspase-3. It acts by binding to the active site of caspase-3, thereby preventing the cleavage of its downstream substrates, including PARP. This makes this compound an invaluable tool for studying caspase-3 dependent apoptotic pathways. By comparing the levels of PARP cleavage in the presence and absence of this compound, researchers can confirm that the observed apoptosis is mediated through the caspase-3 pathway.

These application notes provide a detailed protocol for inducing apoptosis in a cell culture model, inhibiting this process with this compound, and analyzing the subsequent PARP cleavage by Western blot.

Signaling Pathway of Caspase-3 Mediated PARP Cleavage

The diagram below illustrates the central role of Caspase-3 in the apoptotic signaling cascade that leads to PARP cleavage and how this compound intervenes in this process. An apoptotic stimulus triggers a cascade that activates Caspase-3, which in turn cleaves PARP, inactivating its DNA repair function and promoting apoptosis. The inhibitor this compound specifically blocks the activity of Caspase-3, thereby preventing PARP cleavage.

G cluster_pathway Caspase-3 Mediated PARP Cleavage Pathway stimulus Apoptotic Stimulus (e.g., Staurosporine, TNF-α) procaspase3 Procaspase-3 (Inactive) stimulus->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 cleavage parp Full-Length PARP (116 kDa) caspase3->parp cleaves at DEVD site cleaved_parp Cleaved PARP Fragments (89 kDa + 24 kDa) parp->cleaved_parp dna_repair DNA Repair parp->dna_repair facilitates apoptosis Apoptosis cleaved_parp->apoptosis promotes inhibitor This compound inhibitor->caspase3 inhibits

Caption: Caspase-3 activation and PARP cleavage pathway with this compound inhibition.

Experimental Protocols

Overall Experimental Workflow

The following diagram outlines the complete workflow for the analysis of PARP cleavage, from cell culture and treatment to final data analysis.

G start Start: Cell Culture (e.g., Jurkat, HeLa) treatment Treatment Groups - Vehicle Control (DMSO) - Apoptotic Inducer (e.g., Staurosporine) - Inducer + this compound Pre-treatment start->treatment lysis Cell Lysis & Harvesting (RIPA Buffer + Protease Inhibitors) treatment->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE (10-30 µg protein/lane) quant->sds transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds->transfer blocking Blocking (5% non-fat milk or BSA in TBST) transfer->blocking immuno Immunoblotting 1. Primary Antibody Incubation (Anti-PARP, detects 116 & 89 kDa) 2. Secondary Antibody Incubation (HRP-conjugated) blocking->immuno detect Detection & Imaging (Chemiluminescence, ECL) immuno->detect analysis Data Analysis (Densitometry of bands) detect->analysis end End: Results Interpretation analysis->end

Caption: Workflow for Western blot analysis of PARP cleavage.

Protocol 1: Cell Culture, Treatment, and Induction of Apoptosis

This protocol is optimized for adherent or suspension cell lines (e.g., HeLa, Jurkat). Conditions may need to be adjusted based on the specific cell line used.

  • Cell Seeding:

    • Adherent Cells: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Suspension Cells: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in T-25 flasks or 6-well plates.

  • Experimental Groups: Prepare triplicate wells/flasks for each condition:

    • Group A (Untreated Control): Cells treated with vehicle control (e.g., DMSO).

    • Group B (Apoptosis Induction): Cells treated with an apoptosis-inducing agent (e.g., 1 µM Staurosporine, 50 ng/mL TNF-α + 10 µg/mL Cycloheximide).

    • Group C (Inhibitor + Apoptosis Induction): Cells pre-treated with this compound followed by the apoptosis-inducing agent.

  • Inhibitor Pre-treatment:

    • To Group C, add this compound to a final concentration of 20-50 µM.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.[7]

  • Apoptosis Induction:

    • To Groups B and C, add the apoptosis-inducing agent. Add an equivalent volume of vehicle to Group A.

    • Incubate for the desired time period (typically 3-6 hours, but may require a time-course experiment to optimize).

  • Cell Harvesting:

    • Suspension Cells: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.

    • Adherent Cells: Aspirate the media. Wash cells once with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microfuge tube. Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once more with 1 mL of ice-cold PBS.

Protocol 2: Whole-Cell Lysate Preparation
  • Lysis Buffer Preparation: Prepare ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.

  • Cell Lysis:

    • Resuspend the cell pellet from Protocol 1 in 100-200 µL of ice-cold supplemented RIPA buffer.

    • Vortex briefly and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled microfuge tube. Avoid disturbing the pellet.

    • Store the lysate at -80°C or proceed immediately to protein quantification.

Protocol 3: SDS-PAGE and Western Blotting
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Based on the protein concentration, calculate the volume needed for 20-30 µg of total protein per sample.

    • Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-12% gradient or a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PARP antibody in blocking buffer according to the manufacturer's recommended dilution. The antibody should be capable of detecting both full-length (116 kDa) and cleaved (89 kDa) PARP.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation and Interpretation

The primary result of the Western blot will be the visualization of two bands for PARP: the full-length 116 kDa form and the 89 kDa cleaved fragment.[8][9]

  • Untreated Control: Should primarily show a strong band at 116 kDa with little to no band at 89 kDa.

  • Apoptosis Inducer: Should show a decrease in the 116 kDa band and a significant increase in the 89 kDa band.

  • Inducer + this compound: Should resemble the untreated control, with a strong 116 kDa band and a significantly reduced or absent 89 kDa band, demonstrating the inhibitory effect of this compound on caspase-3.

Quantitative analysis can be performed by measuring the band intensity (densitometry) using software like ImageJ. The ratio of cleaved PARP to total PARP (cleaved + full-length) or to a loading control (e.g., β-actin, GAPDH) can be calculated and presented in a table.

Table 1: Quantitative Analysis of PARP Cleavage by Densitometry

Treatment GroupFull-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative Intensity% PARP Cleavage (Cleaved / Total PARP)
Vehicle Control 0.95 ± 0.040.05 ± 0.025%
Apoptosis Inducer 0.20 ± 0.050.80 ± 0.0680%
Apoptosis Inducer + this compound 0.88 ± 0.060.12 ± 0.0312%

Data are representative and presented as mean ± standard deviation.

References

Application Notes and Protocols for the In Vivo Use of z-DEVD-cmk in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of z-DEVD-cmk, a potent and irreversible inhibitor of caspase-3. The following sections detail its use in various animal models of disease, including traumatic brain injury, acute hepatic failure, and myocardial ischemia-reperfusion injury. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is a cell-permeable tetrapeptide that specifically targets and irreversibly inhibits caspase-3, a key executioner caspase in the apoptotic pathway. By blocking the catalytic activity of caspase-3, this compound can mitigate apoptotic cell death in a variety of pathological conditions, making it a valuable tool for in vivo research and a potential therapeutic agent.

Mechanism of Action: Caspase-3 Inhibition

Caspase-3 is a critical mediator of programmed cell death. Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts by covalently binding to the active site of caspase-3, thereby preventing its proteolytic activity and halting the apoptotic cascade.

Apoptotic_Stimuli Apoptotic Stimuli Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptotic_Stimuli->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Apoptotic_Stimuli->Extrinsic_Pathway Caspase9 Caspase-9 Intrinsic_Pathway->Caspase9 Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis zDEVDcmk This compound zDEVDcmk->Caspase3

Caspase-3 Signaling Pathway and Inhibition by this compound

Applications in Animal Models of Disease

Traumatic Brain Injury (TBI)

Rationale: Traumatic brain injury leads to secondary neuronal cell death, a significant component of which is mediated by apoptosis. Inhibition of caspase-3 with this compound has been shown to be neuroprotective in rodent models of TBI.

Quantitative Data Summary:

Animal ModelTreatment ProtocolOutcome MeasuresResults
Mouse (Controlled Cortical Impact)160 ng z-DEVD-fmk, intracerebroventricularly, 1 hour post-injury[1]Motor Function (Footfaults)Significant reduction in footfaults at 7, 14, and 21 days post-injury[1]
Cognitive Function (Morris Water Maze)Improved performance in the Morris water maze test[1]
Lesion VolumeSignificantly reduced lesion volume at 21 days post-injury[1]

Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice

This protocol is adapted from studies investigating the neuroprotective effects of z-DEVD-fmk in a mouse model of TBI[1].

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS with DMSO)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools (scalpel, drill, sutures)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Coordinates for the lateral ventricle in mice are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the dural surface.

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Infuse the desired volume of this compound solution (e.g., 160 ng in 1-2 µL) over several minutes.

  • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

TBI Induce TBI (e.g., CCI) Anesthesia Anesthetize Mouse TBI->Anesthesia 1 hour Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic ICV_Injection Intracerebroventricular Injection of This compound Stereotaxic->ICV_Injection Recovery Suture and Post-operative Recovery ICV_Injection->Recovery Assessment Behavioral and Histological Assessment Recovery->Assessment Days to Weeks

Experimental Workflow for this compound in a TBI Mouse Model
Acute Hepatic Failure

Rationale: Acute liver failure is characterized by massive hepatocyte apoptosis. The inhibition of caspase-3 is a promising strategy to mitigate liver damage in this condition.

Quantitative Data Summary:

Animal ModelTreatment ProtocolOutcome MeasuresResults
Mouse (Bile Duct Ligation)5 mg/kg z-DEVD-fmk, intraperitoneally, daily for 5 days post-surgery[2]Serum ALTSignificantly reduced serum ALT levels[2]
Serum ASTSignificantly reduced serum AST levels[2]
Serum LDHSignificantly reduced serum LDH levels[2]

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

This protocol is based on a study evaluating the efficacy of z-DEVD-fmk in a mouse model of acute hepatic failure[2].

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringe with a 25-27 gauge needle

Procedure:

  • Properly restrain the mouse.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the cecum or bladder.

  • Insert the needle at a 10-20 degree angle.

  • Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the this compound solution (dose calculated based on body weight).

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

Myocardial Ischemia-Reperfusion (I/R) Injury

Rationale: A significant portion of cardiomyocyte death following ischemia-reperfusion is due to apoptosis. Inhibition of caspase-3 has been shown to reduce infarct size and improve cardiac function in models of myocardial I/R injury.

Quantitative Data Summary (using Ac-DEVD-cmk, a close analog):

Animal ModelTreatment ProtocolOutcome MeasuresResults
Rat (Isolated Heart, 35 min ischemia, 120 min reperfusion)0.07 µM Ac-DEVD-cmk, perfused for 15 min starting 5 min before reperfusion[3][4]Infarct Size (% of risk area)Control: 38.5% ± 2.6%Ac-DEVD-cmk: 27.8% ± 3.3% (p<0.05)[3][4]

Experimental Protocol: Langendorff Perfusion in Rats

This protocol describes the ex vivo administration of a caspase-3 inhibitor in an isolated rat heart model of I/R injury[3][4].

Materials:

  • Ac-DEVD-cmk or this compound

  • Krebs-Henseleit buffer

  • Langendorff apparatus

  • Surgical tools for heart isolation

  • Triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer.

  • After a stabilization period, induce global or regional ischemia by stopping the perfusion or ligating a coronary artery.

  • Following the ischemic period, initiate reperfusion with buffer containing the caspase-3 inhibitor at the desired concentration.

  • Continue reperfusion for the specified duration.

  • At the end of the experiment, freeze the heart and slice it for TTC staining to differentiate between viable and infarcted tissue.

Application in Sepsis Models

Rationale: Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. Apoptosis of immune cells and parenchymal cells contributes to the immunosuppression and organ damage seen in sepsis. Therefore, inhibiting caspase-3 is a rational therapeutic strategy.

While the direct in vivo efficacy of this compound on survival in sepsis models is an area of ongoing research, the established role of caspase-3 in sepsis pathophysiology makes it a compelling target.

General Protocol for Cecal Ligation and Puncture (CLP) Sepsis Model in Mice:

Materials:

  • Anesthetic

  • Surgical tools

  • Suture material

  • Needle (e.g., 21-gauge)

Procedure:

  • Anesthetize the mouse.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum through-and-through with a needle. The size of the needle will also influence the severity.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

  • Administer fluid resuscitation and analgesics as per the approved protocol.

  • This compound or vehicle can be administered at various time points post-CLP to assess its therapeutic effect on survival and organ function.

Infection Infection (PAMPs) Immune_Cells Immune Cell Activation Infection->Immune_Cells Cytokine_Storm Cytokine Storm Immune_Cells->Cytokine_Storm Inflammation Systemic Inflammation Cytokine_Storm->Inflammation Organ_Dysfunction Organ Dysfunction Inflammation->Organ_Dysfunction Caspase3_Activation Caspase-3 Activation Inflammation->Caspase3_Activation Lymphocyte_Apoptosis Lymphocyte Apoptosis Caspase3_Activation->Lymphocyte_Apoptosis Immunosuppression Immunosuppression Lymphocyte_Apoptosis->Immunosuppression zDEVDcmk This compound zDEVDcmk->Caspase3_Activation

Role of Caspase-3 in Sepsis Pathophysiology

Conclusion

This compound is a valuable research tool for investigating the role of apoptosis in various disease models. The provided protocols and data serve as a guide for researchers and drug development professionals interested in utilizing this caspase-3 inhibitor in their in vivo studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in conditions such as sepsis.

References

Application Note: Determining the Optimal Working Concentration of z-DEVD-cmk for Caspase-3 Inhibition in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Jurkat cells, a human T-lymphoblastoid cell line, are a widely used in vitro model for studying T-cell signaling, apoptosis, and cancer research.[1] A key pathway in programmed cell death, or apoptosis, is mediated by a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-DEVD-cmk (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is a potent and irreversible inhibitor of caspase-3.[2][3] It acts by covalently binding to the active site of the enzyme, thereby blocking its proteolytic activity.[4] Determining the optimal working concentration of this compound is crucial for effectively inhibiting apoptosis in experimental settings without inducing off-target effects or cytotoxicity. This document provides a comprehensive guide, including detailed protocols and quantitative data, to establish the optimal concentration of this compound for use in Jurkat cells.

Mechanism of Action: Caspase-3 Inhibition by this compound

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves specific cellular targets, dismantling the cell in a controlled manner. The peptide sequence Asp-Glu-Val-Asp (DEVD) is the preferential recognition site for caspase-3.[5] The this compound inhibitor mimics this substrate, allowing it to enter the enzyme's active site. The fluoromethylketone (FMK) group then forms an irreversible covalent bond with the catalytic cysteine residue of caspase-3, permanently inactivating it.[4]

Caspase3_Pathway cluster_pathway Apoptotic Signaling Pathway cluster_inhibition Inhibition Mechanism Apoptotic_Stimulus Apoptotic Stimulus (e.g., Camptothecin, anti-Fas) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Pro_Caspase3 Pro-Caspase-3 (Inactive) Initiator_Caspases->Pro_Caspase3 cleaves & activates Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis zDEVD This compound zDEVD->Active_Caspase3 Irreversibly Binds & Inhibits

Caption: Caspase-3 activation pathway and inhibition by this compound.
Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound can vary based on the cell type, the nature and strength of the apoptotic stimulus, and the duration of treatment.[4] A titration experiment is always recommended. The table below summarizes concentrations used in Jurkat and other cell lines from published studies.

Cell LineApoptosis InducerThis compound ConcentrationObserved EffectReference
Jurkat Camptothecin (4 µM)20 µMReduced apoptosis to control levels.[3]
Jurkat Anti-Fas mAb (100 ng/mL)0.0049 - 20 µMDose-dependent inhibition of caspase-3 activity.[6]
Jurkat FasLNot specifiedBlocked caspase-3 processing and apoptosis.[7]
N27 Cells6-OHDAIC50 of 18 µMDose-dependent blockage of apoptotic cell death.[2]
N27 CellsMPP+ (300 µM)50 µMBlocked increases in caspase-3 activity.[2]
GeneralVarious50 nM - 100 µMGeneral working range for inhibiting apoptosis in culture.[4]

Experimental Protocols

Protocol 1: Standard Culture of Jurkat, Clone E6-1 Cells

This protocol outlines the standard procedure for maintaining healthy Jurkat cell cultures.

Materials:

  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • RPMI-1640 Medium (ATCC 30-2001)

  • Fetal Bovine Serum (FBS), heat-inactivated (ATCC 30-2020)

  • Penicillin-Streptomycin solution (100x)

  • Sterile T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 base medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution.

  • Thawing Cells: Thaw a frozen vial of Jurkat cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-250 x g for 5-8 minutes.[1] Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Cell Maintenance: Culture cells in a T-75 flask at a density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Do not exceed a density of 3 x 10⁶ cells/mL.

  • Passaging: When the cell density approaches 1 x 10⁶ cells/mL, split the culture. For example, dilute the cell suspension 1:4 with fresh medium to bring the density back to ~2.5 x 10⁵ cells/mL. Refresh medium every 2-3 days.[8]

Protocol 2: Titration of this compound to Inhibit Apoptosis in Jurkat Cells

This protocol describes how to determine the optimal inhibitor concentration by treating cells with a known apoptosis inducer.

Materials:

  • Healthy Jurkat cells in logarithmic growth phase

  • Complete growth medium

  • Apoptosis inducer stock solution (e.g., 2 mM Camptothecin in DMSO, 1 mg/mL Staurosporine in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)[3]

  • Sterile 24-well or 96-well culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Count Jurkat cells and adjust the density to 5 x 10⁵ cells/mL in complete growth medium. Seed 1 mL (for a 24-well plate) or 200 µL (for a 96-well plate) into each well.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound in complete medium. A suggested final concentration range is 0 µM (DMSO vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM. Add the diluted inhibitor to the appropriate wells and gently mix.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell uptake of the inhibitor.[3]

  • Induce Apoptosis: Add the apoptosis inducer to all wells except the "untreated control" wells. For example, add camptothecin to a final concentration of 2-4 µM.[3][9] Ensure the final DMSO concentration in all wells (including controls) is consistent and does not exceed 0.2%, as higher levels can be toxic.[3]

  • Incubation: Incubate the cells for the required duration to induce apoptosis (e.g., 3-6 hours for camptothecin).

  • Harvest and Analysis: After incubation, harvest the cells by transferring the suspension to microcentrifuge tubes. Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes). Wash once with cold PBS. The cell pellets are now ready for downstream analysis as described in Protocols 3 and 4.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of caspase-3 in cell lysates.

Materials:

  • Cell pellets from Protocol 2

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)

  • Fluorometric Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

  • 1x Assay Buffer (provided with commercial kits)

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader (Excitation ~400 nm, Emission ~505 nm)[2]

Procedure:

  • Prepare Lysates: Resuspend cell pellets (from ~1-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.[9] Incubate on ice for 10-15 minutes.[9]

  • Centrifugation: Centrifuge the lysates at 14,000-16,000 x g for 10-15 minutes at 4°C to pellet cell debris.

  • Assay Setup: Transfer 5-10 µL of the supernatant (cytosolic extract) to a new well in the black microplate.

  • Reaction Initiation: Prepare a Reaction Mix by diluting the Ac-DEVD-AMC substrate in 1x Assay Buffer according to the manufacturer's instructions. Add the Reaction Mix to each well containing cell lysate.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence at regular intervals using a plate reader.

  • Data Analysis: Subtract the background reading (from a lysate-free well) and compare the fluorescence levels between samples treated with the apoptosis inducer alone versus those pre-treated with varying concentrations of this compound.

Protocol 4: Apoptosis Quantification by Annexin V Staining

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

  • Cell pellets from Protocol 2

  • Annexin V-PE (or other fluorochrome)

  • Propidium Iodide (PI) or other viability dye

  • 1x Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Resuspension: Gently resuspend the cell pellets in 100 µL of 1x Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-PE and 5 µL of PI to each cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Calculate the percentage of apoptotic cells for each condition. Plot the percentage of apoptosis against the concentration of this compound to determine the effective inhibitory concentration.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experiments described above to determine the optimal this compound concentration.

Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Outcome Culture 1. Culture Jurkat Cells Seed 2. Seed Cells into Multi-well Plate Culture->Seed Inhibitor 3. Pre-incubate with This compound Titrations Seed->Inhibitor Inducer 4. Induce Apoptosis (e.g., Camptothecin) Inhibitor->Inducer Incubate 5. Incubate (3-6 hours) Inducer->Incubate Harvest 6. Harvest Cells Incubate->Harvest Assay1 7a. Caspase-3 Activity Assay Harvest->Assay1 Assay2 7b. Annexin V Staining (Flow Cytometry) Harvest->Assay2 Result Determine Optimal Concentration Assay1->Result Assay2->Result

Caption: Experimental workflow for optimizing this compound concentration.

References

Application Notes and Protocols for High-Throughput Screening of Apoptosis Modulators Using z-DEVD-cmk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The caspase family of cysteine proteases are central executioners of the apoptotic cascade, with Caspase-3 serving as a key effector enzyme. Its activation leads to the cleavage of critical cellular substrates, culminating in cell death. Consequently, the modulation of Caspase-3 activity represents a promising therapeutic strategy.

High-Throughput Screening (HTS) provides a powerful platform for identifying novel small-molecule modulators of Caspase-3 from large compound libraries. This document outlines the principles and protocols for developing and validating a robust HTS assay for Caspase-3 inhibitors. The peptide inhibitor z-DEVD-cmk (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) serves as a critical control compound in these assays. As an irreversible inhibitor of Caspase-3, this compound is instrumental in establishing assay performance, defining the dynamic range, and serving as a benchmark for newly identified hits.[1][2][3]

Principle of the Assay

The most common HTS format for Caspase-3 relies on a fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) .[4]

  • Inactive State: The Ac-DEVD-AMC substrate is non-fluorescent.

  • Activation: In the presence of active Caspase-3, the enzyme recognizes and cleaves the peptide sequence after the final aspartate residue.

  • Signal Generation: This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.

  • Detection: The fluorescence intensity is measured using a plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm) and is directly proportional to the Caspase-3 activity.[4]

Inhibitors of Caspase-3 will prevent or reduce the cleavage of the substrate, resulting in a decreased fluorescent signal. This compound is used as a positive control for inhibition to define the maximal inhibitory response.

Caspase-3 Signaling Pathway

Caspase-3 is a central executioner caspase that can be activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases which then cleave and activate pro-caspase-3.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligands (e.g., TNF, FasL) death_receptor Death Receptors death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 Activation pro_caspase8 Pro-Caspase-8 pro_caspase8->disc pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation cellular_stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Activation pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 Cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->caspase3

Caption: Converging apoptosis pathways activating Caspase-3.

Data Presentation: HTS Assay Performance Metrics

Quantitative data is crucial for assessing the quality and performance of an HTS assay. The following table summarizes key parameters for a typical Caspase-3 biochemical screen.

ParameterDescriptionTypical ValueReference
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls. A value > 0.5 is considered excellent for HTS.0.5 - 0.8[5][6][7]
Signal to Background (S/B) The ratio of the mean signal of the positive control (active enzyme) to the mean signal of the negative control (no enzyme).> 10-
z-DEVD-fmk IC₅₀ The concentration of the control inhibitor required to reduce the activity of purified recombinant Caspase-3 by 50%.1.326 µM[8]
Ac-DEVD-AMC Kₘ The Michaelis constant for the fluorogenic substrate, indicating the substrate concentration at which the reaction rate is half of Vmax.~10-20 µM-
Typical Hit Rate The percentage of compounds from a screening library identified as active in the primary screen.0.1% - 0.5%[9]

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS)

This protocol describes a biochemical HTS assay in a 384-well format to identify inhibitors of recombinant human Caspase-3.

Materials:

  • Recombinant Human Caspase-3 (active)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% Sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.4)

  • Fluorogenic Substrate: Ac-DEVD-AMC (10 mM stock in DMSO)

  • Positive Control Inhibitor: this compound (10 mM stock in DMSO)

  • Compound Library (e.g., 10 mM in DMSO)

  • 384-well, black, flat-bottom plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Microplate reader with fluorescence detection (Ex: 380 nm, Em: 460 nm)

Workflow:

HTS_Workflow start Start dispense_compounds 1. Dispense Compounds & Controls (50 nL to assay plate) start->dispense_compounds add_enzyme 2. Add Recombinant Caspase-3 (10 µL of 2X solution) dispense_compounds->add_enzyme incubate_1 3. Pre-incubation (15 min at RT) add_enzyme->incubate_1 add_substrate 4. Add Ac-DEVD-AMC Substrate (10 µL of 2X solution) incubate_1->add_substrate incubate_2 5. Kinetic Read (30-60 min at RT) add_substrate->incubate_2 read_plate 6. Measure Fluorescence (Ex: 380 nm, Em: 460 nm) incubate_2->read_plate analyze_data 7. Data Analysis (Calculate % Inhibition, Z') read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a primary HTS campaign for Caspase-3 inhibitors.

Procedure:

  • Plate Layout: Design the 384-well plate map to include test compounds, negative controls (DMSO vehicle, 0% inhibition), and positive controls (this compound, 100% inhibition).

  • Compound Dispensing: Using an acoustic liquid handler, transfer ~50 nL of each test compound, DMSO, or this compound from the source plates to the assay plates. The final concentration of test compounds should be ~10-20 µM. The final concentration of this compound should be ~50 µM to ensure complete inhibition.

  • Enzyme Addition: Prepare a 2X working solution of recombinant Caspase-3 in cold Caspase Assay Buffer. Dispense 10 µL of this solution into each well of the assay plate. The final enzyme concentration should be optimized for robust signal, typically in the low nanomolar range.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition: Prepare a 2X working solution of Ac-DEVD-AMC in Caspase Assay Buffer. The final concentration should be at or near the Kₘ (~10 µM). Dispense 10 µL of this solution into each well to initiate the reaction. The final assay volume is 20 µL.

  • Signal Detection: Immediately place the plate in a kinetic plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Calculate the Z'-factor for each plate to validate its quality: Z' = 1 - (3SD_neg_ctrl + 3SD_pos_ctrl) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).

Protocol 2: Hit Confirmation and IC₅₀ Determination

This protocol is for validating primary hits and determining their potency.

Procedure:

  • Compound Re-supply: Obtain fresh, powdered samples of the hit compounds to confirm their identity and purity.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.

  • Assay Performance: Run the Caspase-3 assay as described in Protocol 1, but instead of a single concentration, add the full dilution series of the hit compound to the assay plate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits a half-maximal inhibitory response).

Hit Validation Cascade

Primary hits from an HTS campaign must undergo a rigorous validation process to eliminate false positives and characterize promising compounds. This multi-step process ensures that resources are focused on tractable and specific chemical matter.

Hit_Validation cluster_secondary Secondary & Counterscreens primary_hits Primary HTS Hits (~0.5% Hit Rate) retest Hit Confirmation (Fresh Compound) primary_hits->retest dose_response Potency Determination (IC₅₀ Curve) retest->dose_response ortho_assay Orthogonal Assay (e.g., Luminescence) dose_response->ortho_assay selectivity Selectivity Profiling (vs. Caspase-8, -9) dose_response->selectivity interference Assay Interference (Autofluorescence) dose_response->interference cellular_assays Cell-Based Assays (Target Engagement, Viability) ortho_assay->cellular_assays selectivity->cellular_assays interference->cellular_assays validated_hit Validated Hit Series cellular_assays->validated_hit

Caption: A logical workflow for the validation of primary HTS hits.

Key Validation Steps:

  • Hit Confirmation: Re-test the initial hits using freshly sourced compound to rule out errors from the library sample.[10][11]

  • Potency Determination: Generate full dose-response curves to determine IC₅₀ values and assess the quality of the curve (e.g., Hill slope).[12]

  • Orthogonal Assays: Confirm activity in a different assay format (e.g., a luminescence-based Caspase-Glo® assay) to rule out technology-specific artifacts.

  • Counterscreens for Interference: Identify and remove false positives. This includes testing for autofluorescence of the compounds at the assay wavelengths or other forms of assay interference.[9]

  • Selectivity Profiling: Assess the inhibitor's specificity by testing it against other caspases (e.g., initiator caspases -8 and -9) and other unrelated proteases.

  • Cell-Based Assays: Progress the most promising hits into cell-based models.

    • Target Engagement: Confirm the compound interacts with Caspase-3 in a cellular environment (e.g., using a Cellular Thermal Shift Assay - CETSA).

    • Apoptosis Inhibition: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) and measure the ability of the compound to prevent cell death (e.g., via MTT or CellTiter-Glo® assays) or block cleavage of downstream substrates like PARP (via Western blot).

References

Application of z-DEVD-cmk in 3D Organoid Culture Systems: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures. However, a significant challenge in establishing and maintaining organoid cultures is the occurrence of apoptosis, or programmed cell death, particularly during the initial stages of culture and after cryopreservation. This can lead to reduced organoid formation efficiency and viability. One key mediator of apoptosis is Caspase-3, a critical executioner caspase.

The irreversible caspase-3 inhibitor, z-DEVD-cmk, presents a valuable tool to mitigate apoptosis in 3D organoid cultures. By specifically targeting and inhibiting Caspase-3, this compound can enhance organoid survival, growth, and overall experimental success. This application note provides detailed protocols and data on the use of this compound in 3D organoid culture systems.

Mechanism of Action

This compound is a cell-permeable peptide inhibitor that specifically targets the active site of Caspase-3. The "DEVD" sequence mimics the cleavage site of Caspase-3 substrates, allowing the inhibitor to bind to the enzyme's active site. The chloromethylketone (cmk) group forms a covalent bond with the catalytic cysteine residue of Caspase-3, leading to its irreversible inhibition.[1] By blocking Caspase-3 activity, this compound prevents the downstream cascade of events that lead to apoptosis, including the cleavage of cellular proteins and DNA fragmentation. While this compound is a specific inhibitor of caspase-3, it can also show potent inhibition of caspases-6, -7, -8, and -10.[1]

Signaling Pathway of Caspase-3 Mediated Apoptosis and Inhibition by this compound

Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates Cleavage zDEVDcmk This compound zDEVDcmk->Caspase3 Inhibition Apoptosis Apoptosis Substrates->Apoptosis Start Start: Isolate primary cells or thaw cryopreserved organoids Split Split into Control and Treatment Groups Start->Split Control Control Group: Embed in Matrigel + Standard Medium Split->Control No Inhibitor Treatment Treatment Group: Embed in Matrigel + Medium with this compound Split->Treatment Add Inhibitor Culture Culture Organoids (37°C, 5% CO2) Control->Culture Treatment->Culture Medium_Change_Control Medium Change (Standard Medium) Culture->Medium_Change_Control Medium_Change_Treatment Medium Change (Standard Medium after 24-48h) Culture->Medium_Change_Treatment Analysis Quantitative Analysis Medium_Change_Control->Analysis Medium_Change_Treatment->Analysis Viability Viability Assay (e.g., CellTiter-Glo) Analysis->Viability Imaging Imaging and Morphological Analysis (Size, Number) Analysis->Imaging Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7 Glo, TUNEL) Analysis->Apoptosis_Assay End End: Compare results between groups Viability->End Imaging->End Apoptosis_Assay->End

References

Methodology for Assessing z-DEVD-cmk Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

z-DEVD-cmk is a specific and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Caspase-3 activation is a critical event in programmed cell death, leading to the cleavage of various cellular substrates and ultimately, cell disassembly.[2][3] In the context of cancer, the modulation of apoptosis is a crucial therapeutic strategy.[4][5] Assessing the efficacy of caspase inhibitors like this compound in cancer cell lines is paramount for understanding their therapeutic potential. These application notes provide a detailed methodological framework for evaluating the biological effects of this compound on cancer cells.

Mechanism of Action

This compound is a tetrapeptide (Asp-Glu-Val-Asp) linked to a chloromethylketone (cmk). The peptide sequence mimics the cleavage site of caspase-3 substrates, allowing the inhibitor to bind to the active site of the enzyme. The chloromethylketone group then irreversibly alkylates a cysteine residue in the catalytic site, leading to the inactivation of caspase-3.[1] By inhibiting caspase-3, this compound is expected to block the downstream events of apoptosis.

Signaling Pathway

Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.[6][7] Once activated, caspase-3 cleaves a multitude of cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

Caspase Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage This compound This compound This compound->Caspase-3 inhibits Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1: Caspase Signaling Pathway and this compound Inhibition.

Experimental Workflow

A systematic approach is essential for accurately assessing the efficacy of this compound. The following workflow outlines the key experimental stages.

Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound +/- Apoptotic Inducer Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Caspase Activity Assay Caspase Activity Assay Treatment->Caspase Activity Assay Western Blot Western Blot Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis

Figure 2: Experimental Workflow for this compound Efficacy Assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) with or without an apoptosis-inducing agent (e.g., staurosporine, TRAIL) for the desired time period (e.g., 24, 48 hours).[11] Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm)Cell Viability (%)
Untreated Control0[Value]100
Vehicle Control0[Value][Value]
Apoptotic Inducer[X][Value][Value]
This compound10[Value][Value]
This compound + Inducer10 + [X][Value][Value]
This compound50[Value][Value]
This compound + Inducer50 + [X][Value][Value]
This compound100[Value][Value]
This compound + Inducer100 + [X][Value][Value]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Protocol:

  • Cell Treatment: Treat cells as described in the cell viability assay protocol.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation:

Treatment GroupConcentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control0[Value][Value][Value]
Vehicle Control0[Value][Value][Value]
Apoptotic Inducer[X][Value][Value][Value]
This compound + Inducer10 + [X][Value][Value][Value]
This compound + Inducer50 + [X][Value][Value][Value]
This compound + Inducer100 + [X][Value][Value][Value]
Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay directly measures the enzymatic activity of caspase-3 in cell lysates.[17][18]

Protocol:

  • Cell Lysis: Treat and harvest cells as previously described. Lyse the cells in a chilled lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: Incubate the cell lysate with a colorimetric (e.g., Ac-DEVD-pNA) or fluorometric (e.g., Ac-DEVD-AFC) caspase-3 substrate.[17][20]

  • Signal Detection: Measure the absorbance (405 nm for pNA) or fluorescence (excitation/emission ~400/505 nm for AFC) using a microplate reader.[1][20]

  • Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance/FluorescenceFold Change in Caspase-3 Activity
Untreated Control0[Value]1.0
Vehicle Control0[Value][Value]
Apoptotic Inducer[X][Value][Value]
This compound + Inducer10 + [X][Value][Value]
This compound + Inducer50 + [X][Value][Value]
This compound + Inducer100 + [X][Value][Value]
Western Blot for Caspase-3 and PARP Cleavage

This technique detects the cleavage of pro-caspase-3 into its active fragments and the cleavage of PARP, a key caspase-3 substrate.[8][21]

Protocol:

  • Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, and PARP overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Analyze the band intensities to determine the extent of caspase-3 and PARP cleavage.

Data Presentation:

Treatment GroupPro-Caspase-3 (35 kDa)Cleaved Caspase-3 (17/19 kDa)Full-Length PARP (116 kDa)Cleaved PARP (89 kDa)
Untreated Control+++-+++-
Apoptotic Inducer++++++++
This compound + Inducer++++++

(+ indicates relative band intensity)

Logical Relationships of Assays

The combination of these assays provides a comprehensive assessment of this compound's efficacy.

Assay Logic cluster_cause Inhibition cluster_effect Cellular Outcomes This compound This compound Caspase-3 Activity Assay Caspase-3 Activity Assay This compound->Caspase-3 Activity Assay Directly Measures Inhibition Western Blot Western Blot Caspase-3 Activity Assay->Western Blot Correlates with Substrate Cleavage Apoptosis Assay Apoptosis Assay Western Blot->Apoptosis Assay Confirms Apoptotic Pathway Cell Viability Assay Cell Viability Assay Apoptosis Assay->Cell Viability Assay Explains Viability Changes

Figure 3: Logical Relationship Between Experimental Assays.

Conclusion

This document provides a detailed guide for assessing the efficacy of the caspase-3 inhibitor this compound in cancer cell lines. By following these protocols, researchers can obtain robust and reproducible data on the compound's ability to modulate apoptosis. The integrated use of cell viability, apoptosis, caspase activity, and western blot assays will provide a comprehensive understanding of the cellular response to this compound, which is critical for its evaluation as a potential anti-cancer therapeutic.

References

Troubleshooting & Optimization

z-DEVD-cmk solubility problems and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with z-DEVD-cmk, a potent caspase-3 inhibitor.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when dissolving this compound. Follow these steps to ensure successful preparation of your stock and working solutions.

Problem: this compound powder is not dissolving or forms a precipitate in DMSO.

  • Possible Cause 1: Quality of DMSO. The hygroscopic nature of DMSO means it can absorb moisture from the air, which will reduce its effectiveness as a solvent for this compound.[1]

    • Solution: Always use high-purity, anhydrous, and fresh (newly opened) DMSO to reconstitute lyophilized this compound.[1][2]

  • Possible Cause 2: Insufficient Solvent. The volume of DMSO may not be adequate to dissolve the amount of this compound.

    • Solution: Ensure you are using the correct volume of DMSO to achieve the desired stock concentration. Refer to the manufacturer's instructions for the specific product vial size. For example, to create a 10 mM stock solution from 1 mg of this compound, dissolve it in 150 µl of DMSO.[3] To make a 20 mM stock solution from 1 mg, use 75 µL of DMSO.[2]

  • Possible Cause 3: Low Temperature. The dissolution of this compound in DMSO may be slow at room temperature.

    • Solution: To aid dissolution, you can gently warm the solution to 37°C.[4] Additionally, brief sonication or vortexing can help to break up any clumps and facilitate solubilization.[4][5]

  • Possible Cause 4: Precipitate formation upon dilution. this compound is poorly soluble in aqueous solutions. Adding the DMSO stock directly to an aqueous buffer without proper mixing can cause the compound to precipitate out.

    • Solution: When preparing working solutions, dilute the DMSO stock solution in a protein-containing buffer, such as PBS with 1% BSA or cell culture media with 5-10% fetal bovine serum, before adding it to your experimental system.[2] It is also recommended to add the diluted inhibitor to the final culture volume in a stepwise manner while gently mixing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for reconstituting lyophilized this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][3]

Q2: What is a typical stock solution concentration for this compound?

A2: Typical stock solution concentrations for this compound range from 10 mM to 20 mM in DMSO.[2][3][6] Some suppliers indicate solubility in DMSO as high as 100 mg/mL (~149.55 mM).[1]

Q3: How should I store this compound solutions?

A3: Lyophilized this compound should be stored at -20°C.[3] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for longer-term storage.[2][4][7]

Q4: What is the final working concentration of this compound in cell culture?

A4: The effective final concentration of this compound in cell culture can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[2] A typical working concentration ranges from 1 µM to 100 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Can I dissolve this compound in water or PBS?

A5: this compound has very low solubility in aqueous solutions like water or PBS.[5] It is essential to first dissolve it in DMSO to create a concentrated stock solution before diluting it into your aqueous experimental medium.

Q6: What precautions should I take when using DMSO in my cell culture experiments?

A6: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 1.0%, with some sources suggesting not to exceed 0.2% to avoid masking the effects of the inhibitor.[2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

ParameterValueSolventReference
Solubility 1 mg/mLDMSO[4]
100 mg/mL (149.55 mM)DMSO[1]
252.5 mg/mL (377.62 mM)DMSO[5]
< 1 mg/mLWater[5]
< 1 mg/mLEthanol[5]
Stock Concentration 10 mMDMSO[3][6]
20 mMDMSO[2]
Working Concentration 1 µM - 200 µMCell Culture Media[1][2]

Experimental Protocol: Preparation of this compound Stock and Working Solutions

Materials:

  • Lyophilized this compound

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

  • Protein-containing buffer (e.g., PBS with 1% BSA or cell culture medium with 5-10% FBS)

Procedure for Preparing a 10 mM Stock Solution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • To a 1 mg vial of this compound (MW: 668.66 g/mol ), add 150 µL of high-purity, anhydrous DMSO.[3] This will yield a 10 mM stock solution.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. A pellet may not be visible.[2]

  • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.[4] Brief sonication can also be used to aid dissolution.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months or -80°C for longer-term storage.[2][4]

Procedure for Preparing a Working Solution:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • For cell-based assays, it is recommended to first dilute the DMSO stock solution in a protein-containing buffer.[2] For example, a 1:10 dilution in cell culture medium will result in a 1 mM intermediate solution.

  • Add the appropriate volume of the diluted inhibitor to your cell culture to achieve the desired final concentration. For instance, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution.

  • Gently mix the culture medium after adding the inhibitor.

  • Remember to include a vehicle control in your experiment with the same final concentration of DMSO as the treated samples.

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start: Dissolve this compound in recommended solvent dissolved Is the compound fully dissolved? start->dissolved success Success: Proceed with experiment dissolved->success Yes check_solvent Check Solvent Quality: Use fresh, anhydrous DMSO dissolved->check_solvent No precipitate Does a precipitate form upon dilution in aqueous buffer? precipitate->success No dilute_protein Dilute stock in protein-containing buffer before final dilution precipitate->dilute_protein Yes success->precipitate warm_sonicate Apply gentle heat (37°C) or sonicate check_solvent->warm_sonicate warm_sonicate->dissolved end Problem Persists: Contact Technical Support warm_sonicate->end dilute_protein->success G cluster_0 Caspase-3 Signaling Pathway and Inhibition apoptotic_stimuli Apoptotic Stimuli (e.g., TNF-α, DNA damage) procaspase_8 Procaspase-8 apoptotic_stimuli->procaspase_8 caspase_8 Active Caspase-8 procaspase_8->caspase_8 Activation procaspase_3 Procaspase-3 caspase_8->procaspase_3 caspase_3 Active Caspase-3 procaspase_3->caspase_3 Cleavage substrates Cellular Substrates (e.g., PARP, Lamin A) caspase_3->substrates Cleavage z_devd_cmk This compound z_devd_cmk->caspase_3 Irreversible Inhibition apoptosis Apoptosis substrates->apoptosis

References

minimizing z-DEVD-cmk toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the toxicity of z-DEVD-cmk, a caspase-3 inhibitor, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, irreversible inhibitor of caspase-3. Its full chemical name is N-benzyloxycarbonyl-Asp(O-Me)-Glu(O-Me)-Val-Asp(O-Me)-fluoromethyl ketone. It functions by covalently binding to the active site of caspase-3, an key enzyme in the execution phase of apoptosis, thereby blocking the apoptotic signaling cascade. While it is a potent inhibitor of caspase-3, it has been shown to also inhibit other caspases, such as caspase-6, -7, -8, and -10, as well as the calcium-dependent cysteine protease, calpain.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type, the experimental duration, and the specific research question. Based on published studies, a starting range of 10-50 µM is often used for short-term apoptosis inhibition. However, for long-term cultures, it is crucial to perform a dose-response experiment to determine the highest concentration that does not affect cell viability or other cellular functions of interest.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, high-quality dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, dilute the stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: For how long is this compound stable in cell culture medium?

A4: The stability of this compound in cell culture medium at 37°C can vary. For long-term experiments (extending over several days), it is advisable to replenish the medium with freshly diluted inhibitor every 24-48 hours to ensure consistent activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased cell death or reduced proliferation in my this compound treated control group (without apoptosis inducer). 1. This compound concentration is too high: The inhibitor itself may be causing cytotoxicity at the concentration used. 2. DMSO toxicity: The final concentration of DMSO in your culture medium may be too high. 3. Off-target effects: Inhibition of other caspases or calpain may be affecting essential cellular processes.1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) over your intended experimental duration to find the highest non-toxic dose. Use a cell viability assay like MTT or trypan blue exclusion. 2. Check your DMSO concentration: Ensure the final DMSO concentration is below 0.1%. If higher concentrations of this compound are needed, consider using a stock solution with a higher concentration to minimize the volume of DMSO added. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) in your experiments. 3. Assess off-target effects: If you suspect off-target effects, consider using a more specific caspase-3 inhibitor if available, or using lower concentrations of this compound in combination with other techniques to confirm your findings. Monitor for morphological changes or alterations in cell cycle progression.
I am not seeing the expected inhibition of apoptosis. 1. Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific cell type or under your experimental conditions. 2. Degradation of the inhibitor: The inhibitor may have degraded due to improper storage or instability in the culture medium over time. 3. Apoptosis is occurring through a caspase-3 independent pathway. 1. Increase the concentration: Try a higher concentration of this compound. Refer to the literature for concentrations used in similar cell types. 2. Use fresh inhibitor: Prepare fresh dilutions from a properly stored stock solution. For long-term experiments, replenish the medium with fresh inhibitor every 24-48 hours. 3. Investigate alternative pathways: Use a pan-caspase inhibitor (e.g., z-VAD-fmk) to determine if the cell death is caspase-dependent. You can also probe for the activation of other caspases.
I am observing unexpected morphological changes in my cells, even at non-toxic concentrations. 1. Off-target effects: Inhibition of calpains can affect cell adhesion and migration. Inhibition of other caspases may have subtle, non-lethal effects on cell morphology or differentiation. 2. Altered cell cycle: Caspases have been implicated in non-apoptotic functions, including cell cycle regulation and differentiation.1. Monitor for specific changes: Carefully document any morphological changes. If you suspect calpain inhibition, you could assess cell adhesion or migration in a separate assay. 2. Analyze cell cycle: Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to see if this compound is causing cell cycle arrest at a particular phase.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of this compound for Apoptosis Inhibition

Cell TypeConcentration Range (µM)Incubation TimeReference
Jurkat (Human T-cell leukemia)2030 min pre-incubation, then 3 hr with inducer[1]
OSCC cells2048 hr[2]
A549 (Human lung carcinoma)2524 hr[2]
N27 (Rat dopaminergic neurons)5024 - 36 hr[2]
Brain microvessel endothelial cells100Not specified[2]
HCT116 (Human colon carcinoma)502 hr pre-incubation, then 48 hr with inducer

Note: These concentrations were used to inhibit induced apoptosis. The optimal concentration for long-term culture without inducing apoptosis must be determined experimentally.

Table 2: Potential Off-Target Effects of this compound

Off-Target Molecule(s)Potential Consequence in Long-Term Culture
Caspase-6, -7, -8, -10Interference with other signaling pathways, potential for subtle, non-lethal cellular changes.
CalpainAlterations in cell adhesion, migration, and cytoskeletal dynamics. May offer neuroprotective effects independent of caspase-3 inhibition.[3]

Experimental Protocols

Protocol 1: Determining Long-Term Cytotoxicity using MTT Assay

This protocol is designed to establish a dose-response curve for this compound to identify the optimal concentration for long-term experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 7 days). This will require optimization for your specific cell line.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control with the highest equivalent concentration of DMSO.

  • Incubation: Incubate the plate at 37°C in a humidified incubator. For long-term experiments, replace the medium with fresh medium containing the respective treatments every 48 hours.

  • MTT Assay: At each time point (e.g., Day 1, 3, 5, 7), perform the MTT assay on a subset of the plates.

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration for each time point to determine the highest non-toxic concentration.

Protocol 2: Assessing Apoptosis and Necrosis using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Titration cluster_assay Phase 2: Viability Assessment cluster_decision Phase 3: Decision cluster_result Phase 4: Outcome start Seed Cells in 96-well plates treat Treat with this compound gradient (0.1 to 100 µM) + Vehicle Control start->treat incubate Incubate for desired long-term duration (e.g., 3, 5, 7 days) Replenish media + inhibitor every 48h treat->incubate mtt Perform MTT Assay at each time point incubate->mtt read Measure Absorbance at 570nm mtt->read analyze Calculate % Viability vs. Control read->analyze decision Is viability >95%? analyze->decision proceed Proceed with this concentration for long-term experiment decision->proceed Yes re_evaluate Select lower concentration and repeat titration decision->re_evaluate No

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

signaling_pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_effects Cellular Effects extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) casp8 Caspase-8 extrinsic->casp8 intrinsic Intrinsic Pathway (e.g., DNA damage) casp9 Caspase-9 intrinsic->casp9 casp3 Caspase-3 (Executioner Caspase) casp8->casp3 casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag blebbing Membrane Blebbing casp3->blebbing inhibitor This compound inhibitor->casp3 apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis blebbing->apoptosis

Caption: The role of this compound in the apoptotic signaling pathway.

References

Technical Support Center: Understanding the Nuances of z-DEVD-cmk Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing z-DEVD-cmk. This guide addresses the critical but often overlooked caspase-3 independent effects of this inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to help you interpret your results accurately and design more robust experiments.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues and unexpected results that may arise from the off-target effects of this compound.

Observed Problem Potential Cause Recommended Action
Cell death is still observed despite effective caspase-3 inhibition. This compound can inhibit other executioner caspases like caspase-6 and -7, but may not completely block all apoptotic pathways.[1] Alternatively, the observed cell death could be non-apoptotic (e.g., necrosis or autophagy).[2][3][4]1. Broaden Caspase Analysis: Profile the activation of other caspases (e.g., caspase-6, -7, -8, -9, -10) using specific substrates or antibodies.[1] 2. Assess Necrosis: Use markers for necrotic cell death such as LDH release, HMGB1 release, or propidium iodide uptake. 3. Investigate Autophagy: Monitor the formation of autophagosomes using LC3-II conversion assays or electron microscopy.[4]
Unexpected changes in cellular morphology not typical of apoptosis. Inhibition of caspases can sometimes sensitize cells to alternative cell death pathways like TNF-induced necrosis.[5] The observed morphology may be indicative of necrosis (e.g., cell swelling, membrane rupture).[2][3]1. Characterize Cell Death Morphology: Utilize microscopy techniques (e.g., phase-contrast, electron microscopy) to carefully document the morphological changes. 2. Inhibit Necroptosis: If necroptosis is suspected, use specific inhibitors of the necroptotic pathway, such as necrostatin-1 (an inhibitor of RIPK1), to see if this rescues the phenotype.[6]
Neuroprotective effects of this compound seem disproportionate to caspase-3 inhibition. This compound has been shown to inhibit calpains, which are involved in necrotic cell death, particularly in the context of neuronal injury.[2][3] The observed neuroprotection may be a result of calpain inhibition rather than, or in addition to, caspase-3 inhibition.1. Measure Calpain Activity: Directly assess calpain activity in your experimental model using a calpain-specific substrate assay. 2. Use a Specific Calpain Inhibitor: Compare the effects of this compound with a more specific calpain inhibitor to dissect the relative contributions of caspase and calpain inhibition.
Inconsistent results with this compound across different cell lines or stimuli. The off-target effects of this compound can be context-dependent. For example, its inhibitory effect on cathepsins has been observed in plant cells and could be relevant in specific mammalian cell types or under certain conditions.[7]1. Profile Protease Activity: If feasible, perform a broader protease activity screen to identify potential off-target effects in your specific experimental system. 2. Use a Negative Control Peptide: Employ a control peptide like Z-FA-FMK, which inhibits cathepsins but not caspases, to distinguish between caspase-dependent and off-target effects.[8]

Frequently Asked Questions (FAQs)

Q1: Is this compound a completely specific inhibitor of caspase-3?

A1: No, this compound is not entirely specific for caspase-3. While it is a potent inhibitor of caspase-3, it also demonstrates inhibitory activity against other caspases, including caspase-6, caspase-7, caspase-8, and caspase-10.[1]

Q2: Can this compound inhibit proteases other than caspases?

A2: Yes, studies have shown that this compound can inhibit other classes of proteases. Notably, it has been reported to inhibit calpains and cathepsins.[2][3][7][9] This is a critical consideration, as these proteases are involved in various cellular processes, including alternative cell death pathways.

Q3: Why do I still see cell death after treating my cells with this compound?

A3: The persistence of cell death in the presence of this compound can be attributed to several factors. The inhibitor may not be blocking all relevant executioner caspases with equal efficiency. More importantly, blocking the apoptotic pathway can shunt the cell death process towards alternative pathways such as necrosis or autophagy.[4][5]

Q4: What are the implications of the off-target effects of this compound for my research?

Q5: How can I confirm that the effects I am observing are truly caspase-3 independent?

A5: To confirm caspase-3 independence, you can employ several strategies. Using a more specific caspase-3 inhibitor, if available, is one approach. Alternatively, you can use genetic approaches like siRNA or CRISPR/Cas9 to specifically deplete caspase-3 and observe if the phenotype persists. Comparing the effects of this compound with inhibitors of other potential targets, such as calpain or cathepsin inhibitors, can also help to dissect the specific pathways involved.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the off-target effects of this compound and related compounds.

Table 1: Inhibitory Profile of z-DEVD-fmk

Target ProteaseInhibitory ConcentrationExperimental SystemReference
Caspase-3IC50: 18 µM (for blocking 6-OHDA-induced apoptosis)N27 cells[1]
Calpain IReduced casein hydrolysisCell-free assay[2][3]
Caspase-6, -7, -8, -10Potent inhibitionIn vitro[1]

Table 2: Effect of z-DEVD-fmk on Cell Viability in Different Cell Death Models

Cell TypeInsultz-DEVD-fmk ConcentrationEffect on Cell DeathReference
NeuronsMaitotoxin-induced necrosis1 nM - 100 µMSignificantly attenuated[2][3]
A549 cellsSFN + TRAIL-induced apoptosis50 µMAlleviated apoptosis[10]
L929 cellsTNF-induced necrosisNot specifiedSensitized cells to necrosis[5]

Key Experimental Protocols

Protocol 1: In Vitro Calpain Activity Assay

This protocol is adapted from studies demonstrating the inhibitory effect of z-DEVD-fmk on calpain activity.[2][3]

  • Prepare Cell Lysates: Homogenize cells or tissues in a buffer containing a non-ionic detergent (e.g., Triton X-100) on ice.

  • Purify Calpain (Optional): For a more specific assay, purify calpain I from the lysate using standard chromatography techniques.

  • Set up the Reaction: In a microplate, combine the cell lysate or purified calpain I with a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

  • Add Inhibitor: Add this compound or a specific calpain inhibitor (as a positive control) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Assessment of Necrotic Cell Death

This protocol is based on methods used to distinguish apoptosis from necrosis.[2][3][5]

  • Cell Treatment: Culture cells and treat with your stimulus of interest in the presence or absence of this compound.

  • LDH Release Assay:

    • Collect the cell culture supernatant.

    • Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release, which is indicative of plasma membrane damage.

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Harvest the cells (including any floating cells).

    • Resuspend the cells in a binding buffer.

    • Add PI and Annexin V-FITC (to co-stain for apoptosis).

    • Analyze the cells by flow cytometry. Necrotic cells will be PI-positive and Annexin V-negative or positive, while apoptotic cells will be Annexin V-positive and PI-negative.

Visualizations

G Potential Signaling Pathways Affected by this compound Apoptotic_Stimulus Apoptotic Stimulus Caspase_8_10 Caspase-8, -10 Apoptotic_Stimulus->Caspase_8_10 Caspase_3 Caspase-3 Caspase_8_10->Caspase_3 Caspase_6_7 Caspase-6, -7 Caspase_3->Caspase_6_7 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_6_7->Apoptosis z_DEVD_cmk This compound z_DEVD_cmk->Caspase_8_10 z_DEVD_cmk->Caspase_3 z_DEVD_cmk->Caspase_6_7 Calpains Calpains z_DEVD_cmk->Calpains Cathepsins Cathepsins z_DEVD_cmk->Cathepsins Necrosis Necrosis Calpains->Necrosis Alternative_Pathways Alternative Pathways Cathepsins->Alternative_Pathways Necrotic_Stimulus Necrotic Stimulus Necrotic_Stimulus->Calpains Alternative_Pathways->Necrosis

Caption: Off-target effects of this compound on various proteases.

G Experimental Workflow for Investigating Off-Target Effects Start Start: Observe unexpected cell death with this compound Hypothesis Hypothesize: Caspase-3 independent effects are occurring Start->Hypothesis Test_Apoptosis Assess other caspases (e.g., Western blot for cleaved caspase-6, -7, -8, -9) Hypothesis->Test_Apoptosis Test_Necrosis Measure markers of necrosis (LDH release, PI staining) Hypothesis->Test_Necrosis Test_Off_Target_Proteases Assay for off-target protease activity (Calpain, Cathepsin assays) Hypothesis->Test_Off_Target_Proteases Analyze_Apoptosis Apoptosis still a major contributor? Test_Apoptosis->Analyze_Apoptosis Analyze_Necrosis Necrosis confirmed? Test_Necrosis->Analyze_Necrosis Analyze_Off_Target Off-target inhibition detected? Test_Off_Target_Proteases->Analyze_Off_Target Conclusion_Apoptosis Conclusion: Incomplete apoptotic blockade Analyze_Apoptosis->Conclusion_Apoptosis Yes Refine_Experiment Refine experiment: Use more specific inhibitors or genetic knockdowns Analyze_Apoptosis->Refine_Experiment No Conclusion_Necrosis Conclusion: Shift to necrotic cell death Analyze_Necrosis->Conclusion_Necrosis Yes Analyze_Necrosis->Refine_Experiment No Conclusion_Off_Target Conclusion: Off-target effects are significant Analyze_Off_Target->Conclusion_Off_Target Yes Analyze_Off_Target->Refine_Experiment No

Caption: A logical workflow for troubleshooting this compound experiments.

References

degradation of z-DEVD-cmk under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the caspase-3 inhibitor, z-DEVD-cmk. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use and stability of this compound in various experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Apoptosis

Possible Cause Recommended Solution
Degradation of this compound Stock Solution Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[1][2]
Suboptimal Inhibitor Concentration The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the effective concentration for your specific assay (typically in the range of 10-100 µM).[2]
Incorrect Timing of Inhibitor Addition Add this compound to your cell culture prior to or concurrently with the apoptosis-inducing agent. The timing may need to be optimized for your specific experimental setup.
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤0.2%) to avoid solvent-induced cytotoxicity, which can mask the inhibitory effect of this compound.[1]
Cell Line Insensitivity The apoptotic pathway in your cell line may not be predominantly caspase-3 dependent. Confirm the involvement of caspase-3 in your model system using a positive control or by measuring caspase-3 activity directly.
Enzymatic Degradation in Serum If using serum-containing media, proteases present in the serum may degrade the peptide inhibitor over long incubation times. Consider reducing the serum concentration or using a serum-free medium if compatible with your cells.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Possible Cause Recommended Solution
High Inhibitor Concentration High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Inhibition of Other Proteases This compound has been reported to inhibit other cysteine proteases, such as calpains and cathepsins, at higher concentrations.[3] If you suspect off-target effects, consider using a more specific caspase-3 inhibitor or validating your findings with alternative methods.
DMSO Toxicity As mentioned previously, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration as your experimental samples to assess solvent toxicity.[1]
Contamination of Stock Solution Ensure your DMSO and this compound are free from contaminants. Use sterile techniques when preparing and handling solutions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store lyophilized this compound?

    • A1: Lyophilized this compound should be stored at -20°C, where it is stable for up to three years.[4]

  • Q2: How do I reconstitute this compound?

    • A2: Reconstitute the lyophilized powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2]

  • Q3: What is the stability of this compound in DMSO?

    • A3: The stability of reconstituted this compound depends on the storage temperature. It is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4] To ensure optimal activity, it is best to prepare fresh solutions.

  • Q4: Can I repeatedly freeze and thaw my this compound stock solution?

    • A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the peptide. Aliquot the reconstituted stock solution into single-use volumes.[1]

Experimental Conditions

  • Q5: What is the recommended working concentration of this compound?

    • A5: The optimal working concentration varies depending on the cell type and the specific experimental conditions. A typical starting range is 10-100 µM. It is advisable to perform a titration experiment to determine the most effective concentration for your system.[2]

  • Q6: Is this compound stable in aqueous solutions and cell culture media?

    • A6: Peptide inhibitors like this compound can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures. In cell culture media containing serum, proteases can also contribute to degradation over time. For long-term experiments, the stability of the inhibitor should be considered, and re-addition of the compound may be necessary.

  • Q7: How does pH affect the stability of this compound?

    • A7: While specific data for this compound is limited, peptide stability is generally pH-dependent. Extreme pH values can lead to hydrolysis of peptide bonds. It is recommended to maintain the experimental pH within a physiological range (typically pH 7.2-7.4).

  • Q8: What is the effect of temperature on this compound stability?

    • A8: Higher temperatures accelerate the degradation of peptides in solution. For cellular assays, experiments should be conducted at the optimal temperature for the cells (usually 37°C). Stock solutions should be stored at low temperatures as recommended.

Mechanism of Action

  • Q9: Is this compound a reversible or irreversible inhibitor?

    • A9: this compound is an irreversible inhibitor of caspase-3. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase.[1][5]

  • Q10: Is this compound specific to caspase-3?

    • A10: While this compound is designed to be a specific inhibitor of caspase-3, it can also inhibit other caspases that recognize the DEVD sequence, such as caspase-7.[3][4] At higher concentrations, it may also exhibit off-target effects on other proteases.[3]

Data Presentation

Table 1: Recommended Storage and Stability of this compound

Form Solvent Storage Temperature Stability Reference
Lyophilized PowderN/A-20°CUp to 3 years[4]
ReconstitutedDMSO-20°CUp to 1 month[4]
ReconstitutedDMSO-80°CUp to 6 months[2]

Table 2: General Guidelines for this compound Usage in Cell Culture

Parameter Recommendation Rationale
Working Concentration 10 - 100 µMOptimal concentration is cell-type and stimulus-dependent.
Vehicle Anhydrous DMSOEnsures solubility and stability of the inhibitor.
Final DMSO Concentration ≤0.2%Minimizes solvent-induced cytotoxicity.[1]
Incubation Time VariableDependent on the experimental design and the kinetics of apoptosis induction.
Controls Vehicle control, positive apoptosis controlEssential for validating the experimental results.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or pipette to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Inhibition of Apoptosis in Cell Culture

  • Plate cells at the desired density and allow them to adhere overnight.

  • Prepare the appropriate concentrations of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-incubate the cells with the diluted this compound or vehicle control for a predetermined amount of time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Induce apoptosis in the cells by adding the desired stimulus (e.g., staurosporine, TNF-α).

  • Incubate the cells for the desired period.

  • Assess apoptosis using a suitable method, such as Annexin V/PI staining, TUNEL assay, or a caspase activity assay.

Mandatory Visualization

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates This compound This compound This compound->Caspase-3 Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Caspase signaling pathway showing the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute this compound in Anhydrous DMSO B Prepare Serial Dilutions in Culture Medium A->B C Plate Cells and Allow Adherence D Pre-incubate with This compound or Vehicle C->D E Induce Apoptosis D->E F Incubate for Desired Time E->F G Harvest Cells F->G H Stain for Apoptosis Markers (e.g., Annexin V/PI) G->H I Analyze by Flow Cytometry or Microscopy H->I

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Troubleshooting_Tree cluster_inhibitor Inhibitor Issues cluster_cell Cellular Issues cluster_solution Solutions Start Inconsistent/No Inhibition of Apoptosis Degradation Degraded Inhibitor? Start->Degradation Concentration Suboptimal Concentration? Start->Concentration Timing Incorrect Timing? Start->Timing Sensitivity Cell Line Insensitive? Start->Sensitivity DMSO_Toxicity DMSO Toxicity? Start->DMSO_Toxicity Fresh_Stock Prepare Fresh Stock & Aliquot Degradation->Fresh_Stock Yes Titration Perform Dose-Response Experiment Concentration->Titration Yes Optimize_Time Optimize Incubation Time Timing->Optimize_Time Yes Validate_Pathway Confirm Caspase-3 Involvement Sensitivity->Validate_Pathway Yes Vehicle_Control Run Vehicle Control DMSO_Toxicity->Vehicle_Control Yes

Caption: A troubleshooting decision tree for inconsistent this compound results.

References

Technical Support Center: The Impact of DMSO Concentration on z-DEVD-cmk Activity and Cell Health

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DMSO and the caspase-3 inhibitor, z-DEVD-cmk, in cell-based assays.

Frequently Asked Questions (FAQs)

DMSO and Cell Health

Q1: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A1: The maximum tolerated DMSO concentration is highly cell-type dependent. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize effects on cell viability and function.[1][2][3] Some robust cell lines may tolerate up to 0.5% without significant cytotoxicity, but it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental duration.[1][2] Concentrations of 1% and higher are likely to cause cytotoxic effects, including reduced cell proliferation and cell death.[3][4][5][6]

Q2: I am observing high levels of cell death in my experiment. How can I determine if it's caused by my test compound or the DMSO solvent?

A2: To distinguish between compound-induced and solvent-induced cytotoxicity, you must include a "vehicle control" in your experimental setup. This control should consist of cells treated with the same final concentration of DMSO as your test conditions, but without the compound. If you observe significant cell death in the vehicle control compared to untreated cells, it indicates that the DMSO concentration is too high.

Q3: Can DMSO affect cellular processes even at non-toxic concentrations?

A3: Yes, even at concentrations considered non-toxic (e.g., 0.1-1.5%), DMSO can induce molecular changes in cells.[7] These can include alterations in gene expression, cell differentiation, and changes to the structure of macromolecules like proteins and nucleic acids.[7] Therefore, it is always important to use the lowest effective concentration of DMSO and to include a vehicle control to account for any solvent-specific effects.

This compound Activity

Q4: What is this compound and how does it work?

A4: this compound is a potent and irreversible inhibitor of caspase-3. Caspase-3 is a key "executioner" enzyme in the process of apoptosis (programmed cell death).[8][9] this compound mimics the natural substrate of caspase-3 and binds to its active site, thereby blocking its activity and preventing the downstream events of apoptosis. It is a valuable tool for studying the role of caspase-3 in various cellular processes. While it is specific for caspase-3, it can also show inhibitory effects on other caspases like -6, -7, -8, and -10 at higher concentrations.[10]

Q5: At what concentration should I use this compound?

A5: The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. A general starting point for in vitro cell-based assays is a concentration range of 1 µM to 100 µM.[10][11] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental conditions.

Q6: How should I prepare and store my this compound stock solution?

A6: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM).[12] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the inhibitor.[10] The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guides

Problem: High Background in Caspase-3 Activity Assay
Possible Cause Troubleshooting Steps
High DMSO Concentration: High concentrations of DMSO can sometimes interfere with assay reagents or induce cellular stress, leading to non-specific signals. Ensure the final DMSO concentration in the assay is below 0.5% and ideally below 0.1%.[1][2] Run a vehicle control to assess the effect of DMSO alone.
Sub-optimal Inhibitor Concentration: The concentration of this compound may be insufficient to fully inhibit caspase-3 activity. Perform a titration experiment to determine the optimal inhibitor concentration for your system.
Cell Lysis Issues: Incomplete cell lysis can lead to variable and high background readings. Ensure you are using a recommended lysis buffer and protocol for your cell type.
Contamination: Microbial contamination can lead to false-positive signals. Regularly check your cell cultures for any signs of contamination.
Problem: No Inhibition of Apoptosis with this compound
Possible Cause Troubleshooting Steps
Cell Death is Caspase-3 Independent: The observed cell death may be occurring through a caspase-3 independent pathway, such as necrosis or autophagy.[13] Consider using other markers to characterize the cell death mechanism.
Incorrect Timing of Inhibitor Addition: This compound should be added to the cells before or at the same time as the apoptotic stimulus to be effective. The inhibitor cannot reverse apoptosis that has already progressed significantly.
Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation. Use a fresh aliquot of the inhibitor.
Low Cell Permeability: While this compound is cell-permeable, its uptake can vary between cell types. You may need to increase the incubation time or concentration.

Data Presentation

Table 1: Impact of DMSO Concentration on Cell Viability

This table summarizes the general effects of different DMSO concentrations on cell viability based on multiple studies. The specific effects can vary significantly between cell lines and experimental conditions.

DMSO ConcentrationGeneral Effect on Cell ViabilityRecommendations
< 0.1% Generally considered safe for most cell lines with minimal impact on viability.[1][2][3]Ideal for most applications where DMSO is used as a solvent.
0.1% - 0.5% May have minimal to moderate effects depending on the cell type and exposure duration.[1][4][5]A dose-response curve is highly recommended to assess cytotoxicity.
0.5% - 1.0% Increased likelihood of cytotoxicity and effects on cell proliferation.[4][5][14]Use with caution and only if necessary for compound solubility.
> 1.0% Often cytotoxic, leading to significant reductions in cell viability.[3][4][5][15]Generally not recommended for cell-based assays.
Table 2: Recommended Working Concentrations for this compound
ApplicationRecommended Concentration RangeKey Considerations
In vitro Caspase-3 Inhibition 1 µM - 100 µM[10][11]The optimal concentration is cell-type and stimulus-dependent. A titration is recommended.
Negative Control N/AA vehicle control (DMSO alone) should be used.

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This protocol provides a general guideline for measuring caspase-3 activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Treatment: Treat cells with your compound of interest, this compound, and/or a vehicle control for the desired time.

  • Cell Lysis:

    • Pellet suspension cells by centrifugation or remove the media from adherent cells.

    • Wash cells with ice-cold PBS.

    • Add a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[16]

    • Centrifuge the lysate to pellet cellular debris.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new 96-well plate.

    • Prepare a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[16][17]

    • Add the reaction buffer to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[16]

Protocol 2: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with your test compounds, DMSO vehicle control, and untreated controls for the desired duration.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[18][19]

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add a solubilization solution, such as DMSO, to dissolve the purple formazan crystals.[18]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18][19]

Visualizations

Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 (Pro-form) Caspase-3 (Pro-form) Caspase-8->Caspase-3 (Pro-form) Cleaves Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 (Pro-form) Cleaves Caspase-3 (Active) Caspase-3 (Active) Caspase-3 (Pro-form)->Caspase-3 (Active) Cellular Substrates Cellular Substrates Caspase-3 (Active)->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Leads to

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Workflow: Assessing DMSO and this compound Effects cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Seed Cells Treatment_Groups Prepare Treatment Groups: - Untreated Control - Vehicle Control (DMSO) - Test Compound - Test Compound + this compound Cell_Culture->Treatment_Groups Incubation Incubation Treatment_Groups->Incubation Incubate for -desired time Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Analyze_Viability Compare viability between -all groups Viability_Assay->Analyze_Viability Caspase_Assay Caspase-3 Activity Assay Analyze_Caspase Compare caspase-3 activity -between groups Caspase_Assay->Analyze_Caspase Incubation->Viability_Assay Incubation->Caspase_Assay Conclusion Conclusion Analyze_Viability->Conclusion Analyze_Caspase->Conclusion

References

Validation & Comparative

A Head-to-Head Comparison of z-DEVD-cmk and z-VAD-fmk in Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the selection of an appropriate caspase inhibitor is a critical step in elucidating apoptotic pathways and developing novel therapeutics. Among the most widely utilized tools are the peptide inhibitors z-DEVD-fmk and z-VAD-fmk. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most suitable inhibitor for your research needs.

Mechanism of Action and Specificity

Both z-DEVD-fmk and z-VAD-fmk are irreversible caspase inhibitors that function by covalently binding to the catalytic site of active caspases. However, their key distinction lies in their specificity.

z-VAD-fmk is recognized as a pan-caspase inhibitor , exhibiting broad-spectrum activity against a wide range of caspases.[1][2] It is a valuable tool for determining whether a cellular process is caspase-dependent.

z-DEVD-fmk , conversely, is a more specific inhibitor of caspase-3 and other DEVD-ase caspases, which include caspase-6, caspase-7, caspase-8, and caspase-10.[3][4] Its specificity makes it ideal for investigating the roles of these specific executioner caspases in the apoptotic cascade. Some studies also suggest that z-DEVD-fmk can inhibit calpain, a protease involved in necrotic cell death.[5]

Quantitative Comparison of Inhibitory Activity

InhibitorTarget CaspasesReported IC50/Ki Values
z-DEVD-fmk Primarily Caspase-3; also Caspase-6, -7, -8, -10IC50 for Caspase-3: 18 µM[3]
z-VAD-fmk Pan-caspase inhibitor (Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10)Broad inhibition with IC50 values ranging from 0.0015 to 5.8 mM depending on the cell type and caspase.[6]

One study directly comparing the two inhibitors on the activity of specific caspases in cell lysates found that both z-DEVD-fmk and z-VAD-fmk demonstrated a similar inhibitory competency for caspase-3, caspase-8, and caspase-9 activities under their experimental conditions.[7]

Visualizing the Inhibition of Apoptotic Pathways

The following diagrams illustrate the points of intervention for both z-DEVD-fmk and z-VAD-fmk within the intrinsic and extrinsic apoptotic pathways.

Caption: Inhibition points of z-DEVD-fmk and z-VAD-fmk in apoptotic signaling.

Experimental Workflow for Comparing Inhibitor Efficacy

A typical workflow to compare the efficacy of z-DEVD-fmk and z-VAD-fmk is outlined below.

G cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis A Cell Culture Seeding B Induce Apoptosis (e.g., Staurosporine, TNF-α) A->B C Treatment Groups: 1. Vehicle Control 2. z-DEVD-fmk 3. z-VAD-fmk B->C D Caspase Activity Assay (Fluorogenic Substrate) C->D E Flow Cytometry (Annexin V / PI Staining) C->E F TUNEL Assay (DNA Fragmentation) C->F G Quantify Caspase Activity D->G H Quantify Apoptotic vs. Necrotic Cells E->H I Visualize and Quantify DNA Fragmentation F->I J Compare Efficacy of Inhibitors G->J H->J I->J

References

z-DEVD-cmk: A Potent Caspase-3 Inhibitor with Cross-Reactivity Among Executioner Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a comparative analysis of the commonly used caspase-3 inhibitor, z-DEVD-cmk, and its cross-reactivity with other key executioner caspases, caspase-6 and caspase-7. This objective overview is supported by available experimental data to aid in the precise interpretation of research findings.

The tetrapeptide inhibitor this compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) is widely utilized as a potent and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic signaling cascade. While it is a valuable tool for studying the roles of caspase-3 in programmed cell death, evidence indicates that this compound exhibits inhibitory activity against other executioner caspases, namely caspase-6 and caspase-7. This cross-reactivity is a critical consideration for researchers aiming to dissect the specific contributions of individual caspases in cellular processes.

Performance Comparison

InhibitorTarget CaspaseIC50 / KᵢReference
This compoundCaspase-31.326 µM (IC50)[2]
This compoundCaspase-6Potent Inhibition[1]
This compoundCaspase-7Potent Inhibition[1]

Table 1: Inhibitory Activity of this compound against Executioner Caspases. This table summarizes the available data on the inhibitory potency of this compound. While a specific IC50 value for caspase-3 is provided, the inhibition of caspase-6 and -7 is described qualitatively as "potent," highlighting the need for direct comparative studies.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the apoptotic signaling pathway and the experimental workflow used to assess inhibitor specificity.

Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Autocatalytic Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Procaspase-7 Procaspase-7 Caspase-8->Procaspase-7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-9->Procaspase-7 Caspase-3 Caspase-3 Procaspase-6 Procaspase-6 Caspase-3->Procaspase-6 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Caspase-6 Caspase-6 Caspase-6->Cellular Substrates Caspase-7 Caspase-7 Caspase-7->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Cleavage

Figure 1. Apoptotic Signaling Pathway. This diagram illustrates the extrinsic and intrinsic pathways of apoptosis converging on the activation of executioner caspases.

Experimental Workflow for Caspase Inhibitor Specificity Recombinant Caspases Recombinant Caspases Incubation Incubation Recombinant Caspases->Incubation Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Fluorogenic Substrate->Fluorescence Measurement Monitor Signal Incubation->Fluorogenic Substrate Add Substrate Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Figure 2. Caspase Inhibition Assay Workflow. This diagram outlines a typical in vitro experimental workflow to determine the IC50 value of a caspase inhibitor.

Experimental Protocols

In Vitro Caspase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific caspase.

1. Reagents and Materials:

  • Recombinant active human caspase-3, caspase-6, and caspase-7

  • This compound inhibitor stock solution (in DMSO)

  • Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-VEID-AFC for caspase-6)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of the respective recombinant caspase to each well.

  • Add the different concentrations of the inhibitor to the wells containing the caspases. Include a control with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the caspase-specific fluorogenic substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a powerful tool for studying caspase-3-mediated apoptosis. However, researchers must be cognizant of its cross-reactivity with other executioner caspases, particularly caspase-6 and caspase-7. When interpreting experimental results obtained using this compound, it is crucial to consider that the observed effects may not be solely attributable to the inhibition of caspase-3. For studies requiring high specificity, the use of alternative, more selective inhibitors or complementary approaches such as genetic knockdown of individual caspases should be considered. Future research providing a comprehensive and direct comparison of the inhibitory profile of this compound across all executioner caspases will be invaluable to the scientific community.

References

A Head-to-Head Comparison of z-DEVD-cmk and Ac-DEVD-CHO for In Vitro Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating apoptosis, the selection of appropriate chemical inhibitors is paramount for elucidating the intricate signaling pathways of programmed cell death. Among the most commonly utilized tools are inhibitors of caspase-3, a key executioner caspase. This guide provides an objective comparison of two widely used caspase-3 inhibitors, z-DEVD-cmk and Ac-DEVD-CHO, to aid in the selection of the most suitable reagent for in vitro apoptosis studies.

Mechanism of Action and Specificity

At the molecular level, this compound and Ac-DEVD-CHO differ fundamentally in their interaction with caspases. This compound (benzyloxycarbonyl-Asp-Glu-Val-Asp-chloromethylketone) is an irreversible inhibitor. The chloromethylketone (cmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to permanent inactivation. In contrast, Ac-DEVD-CHO (acetyl-Asp-Glu-Val-Asp-aldehyde) is a reversible inhibitor. The aldehyde group interacts with the active site cysteine in a reversible manner, allowing for a dynamic inhibition of caspase activity.[1][2]

While both inhibitors are designed to target the DEVD peptide recognition sequence of caspase-3, their specificity profiles exhibit notable differences. Ac-DEVD-CHO is a potent inhibitor of group II caspases, primarily caspase-3 and caspase-7, with reported Ki values in the nanomolar and even picomolar range.[3][4] However, it also demonstrates inhibitory activity against other caspases, including caspase-8 and -10, albeit at higher concentrations.[4]

Z-DEVD-fmk, a closely related fluoromethylketone (fmk) derivative of this compound with a similar irreversible mechanism, has been shown to be a broad-spectrum caspase inhibitor.[2][5] Studies have demonstrated that z-DEVD-fmk inhibits not only caspase-3 but also caspase-8 and caspase-9.[6] Furthermore, z-DEVD-fmk has been reported to have off-target effects, most notably the inhibition of the calcium-dependent cysteine protease, calpain. This lack of specificity is a critical consideration in experimental design, as it may lead to confounding results.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported inhibition constants (Ki or IC50) for z-DEVD-fmk and Ac-DEVD-CHO against various caspases. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

InhibitorTargetInhibition Constant (Ki/IC50)Notes
Ac-DEVD-CHO Caspase-30.23 nM (Ki)[3]Potent inhibitor
Caspase-71.6 nM (Ki)Potent inhibitor
Caspase-80.597 nM (Kiapp)[4]Significant inhibition
Caspase-91.35 nM (Kiapp)[4]Significant inhibition
Caspase-21.7 µM (Ki)Weak inhibition
z-DEVD-fmk Caspase-3Potent inhibitor[5][7]Broad-spectrum activity
Caspase-6Potent inhibitor[5]
Caspase-7Potent inhibitor[5]
Caspase-8Potent inhibitor[5][6]
Caspase-10Potent inhibitor[5]
CalpainInhibition observedOff-target effect

Experimental Protocols

To effectively utilize these inhibitors in apoptosis research, standardized protocols are essential. Below are detailed methodologies for key experiments.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Assay buffer (20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • This compound or Ac-DEVD-CHO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Induce apoptosis in your cell line of interest.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in cell lysis buffer on ice for 20 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of this compound or Ac-DEVD-CHO for 30 minutes at 37°C.

  • Add assay buffer to a final volume of 100 µL.

  • Add the caspase-3 substrate to a final concentration of 50 µM.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals.

Western Blot for PARP Cleavage

This method assesses apoptosis by detecting the cleavage of PARP, a substrate of active caspase-3.[8][9]

Materials:

  • RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with an apoptosis-inducing agent in the presence or absence of this compound or Ac-DEVD-CHO.

  • Harvest and lyse cells in RIPA buffer.

  • Quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Look for the full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

Flow Cytometry for Annexin V/Propidium Iodide Staining

This technique identifies apoptotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide, PI).

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells, including control groups with and without the apoptosis inducer and with this compound or Ac-DEVD-CHO.

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizing Apoptotic Signaling and Experimental Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the caspase signaling pathway and a typical experimental workflow for comparing their efficacy.

Caspase_Signaling_Pathway Caspase Signaling Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitors This compound Ac-DEVD-CHO Inhibitors->Caspase3

Caption: The caspase signaling pathway in apoptosis.

Experimental_Workflow Workflow for Comparing Caspase Inhibitors Cell_Culture Cell Culture (e.g., Jurkat, HeLa) Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Cell_Culture->Induce_Apoptosis Inhibitor_Treatment Inhibitor Treatment (this compound vs. Ac-DEVD-CHO) Induce_Apoptosis->Inhibitor_Treatment Caspase_Assay Caspase Activity Assay Inhibitor_Treatment->Caspase_Assay Western_Blot Western Blot (PARP, Caspase-3 Cleavage) Inhibitor_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Annexin V / PI) Inhibitor_Treatment->Flow_Cytometry Data_Analysis Data Analysis and Comparison Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for inhibitor comparison.

Conclusion and Recommendations

The choice between this compound and Ac-DEVD-CHO for in vitro apoptosis studies depends critically on the specific experimental goals.

Ac-DEVD-CHO is recommended for studies where potent and reversible inhibition of caspase-3 and -7 is desired. Its reversibility can be advantageous for experiments examining the dynamic regulation of apoptosis. However, researchers should be aware of its potential to inhibit other caspases at higher concentrations.

This compound (and its fmk analog) should be used with caution due to its irreversible nature and broader specificity, including the off-target inhibition of calpain. While it can be a useful tool for achieving sustained caspase inhibition, its lack of specificity may complicate data interpretation. For studies aiming to specifically dissect the role of caspase-3, a more selective inhibitor or genetic approaches may be more appropriate.

Ultimately, the selection of a caspase inhibitor should be guided by a thorough understanding of its biochemical properties and validated with appropriate controls to ensure the generation of reliable and interpretable data in the complex field of apoptosis research.

References

A Comparative Guide to Validating z-DEVD-cmk Target Engagement in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible caspase-3 inhibitor, z-DEVD-cmk, is a valuable tool for studying apoptosis and validating the engagement of therapeutic agents with this key executioner caspase. This guide provides a comprehensive comparison of methods to validate this compound target engagement in living cells, offering insights into their principles, performance, and protocols.

Introduction to this compound and Target Engagement Validation

This compound (carbobenzoxy-aspartyl-glutamyl-valyl-aspartyl-(O-methyl)-fluoromethylketone) is a cell-permeable peptide inhibitor that specifically and irreversibly binds to the active site of caspase-3 and, to some extent, caspase-7. Validating its target engagement in a cellular context is crucial to ensure that observed downstream effects are indeed a consequence of caspase-3 inhibition. This validation is typically achieved by pre-treating cells with this compound and then measuring the activity of caspase-3 using a reporter assay. A significant reduction in the reporter signal in the presence of this compound confirms its engagement with the target.

Comparative Analysis of Target Engagement Validation Methods

Several methods are available to assess caspase-3 activity in living cells, each with distinct advantages and limitations. Here, we compare this compound as a tool for target engagement validation against three common alternatives: two fluorogenic substrate-based assays (CellEvent™ Caspase-3/7 Green Detection Reagent and NucView® 488 Caspase-3 Assay) and a genetically encoded biosensor (GloSensor™ Caspase-3/7).

Data Presentation: Quantitative Comparison
FeatureThis compound (Inhibitor)CellEvent™ Caspase-3/7 GreenNucView® 488 Caspase-3GloSensor™ Caspase-3/7
Principle Irreversible binding to active caspase-3/7Fluorogenic DNA dye released upon DEVD cleavageFluorogenic DNA dye released upon DEVD cleavageLuciferase activation upon DEVD cleavage
Typical IC50/EC50 ~18 µM (for blocking cell death)[1]N/A (Substrate)N/A (Substrate)EC50 of inducer can be determined (e.g., ~200 nM for staurosporine in HeLa cells)[2]
Signal-to-Background N/A (Inhibitor)HighHighVery High (up to 50-100 fold)[3]
Temporal Resolution Pre-incubation requiredReal-timeReal-timeReal-time, continuous monitoring[4]
Cytotoxicity High concentrations can be cytotoxic[5]Low[6]Low[7]Low (requires stable cell line)
Cross-reactivity Caspase-6, -7, -8, -10[1]Caspase-7Caspase-7Caspase-7
Endpoint/Kinetic Endpoint (pre-treatment)BothBothKinetic
Fixable YesYesYesNo (live-cell assay)

Signaling Pathways and Experimental Workflows

Caspase-3 Signaling Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade.

Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Caspase-3 is a key executioner caspase activated by both extrinsic and intrinsic apoptotic pathways.

Experimental Workflow: this compound Target Engagement Validation

This workflow outlines the general procedure for validating this compound's engagement of caspase-3 in living cells.

Experimental Workflow Cell Culture Cell Culture Pre-treatment Pre-treatment Cell Culture->Pre-treatment Plate cells Induce Apoptosis Induce Apoptosis Pre-treatment->Induce Apoptosis Incubate with this compound or vehicle Add Reporter Add Reporter Induce Apoptosis->Add Reporter Add apoptotic stimulus Measure Signal Measure Signal Add Reporter->Measure Signal Add fluorogenic substrate or measure luminescence Data Analysis Data Analysis Measure Signal->Data Analysis Quantify fluorescence/luminescence

Caption: General workflow for validating this compound target engagement using a reporter assay.

Logical Relationship: Comparison of Methods

The following diagram illustrates the relationship between the inhibitor and the different types of reporter assays used for validation.

Logical Relationship Target Active Caspase-3 Reporter Assays Reporter Assays Target->Reporter Assays Activity is measured by Inhibitor This compound Inhibitor->Target Binds to and inhibits Fluorogenic Fluorogenic Substrates (CellEvent, NucView) Reporter Assays->Fluorogenic Bioluminescent Genetically Encoded Biosensor (GloSensor) Reporter Assays->Bioluminescent

Caption: this compound inhibits caspase-3, and its engagement is validated by measuring the reduction in signal from reporter assays.

Experimental Protocols

Protocol 1: Validation of this compound Target Engagement using a Fluorogenic Substrate (General)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your cell line and apoptosis inducer.

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10-100 µM). A vehicle control (DMSO only) must be included.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Induction of Apoptosis:

    • Prepare your apoptosis-inducing agent at the desired concentration in cell culture medium.

    • Add the apoptosis inducer to the wells already containing this compound or vehicle.

    • Incubate for the time required to induce apoptosis (this should be determined empirically).

  • Caspase-3/7 Activity Measurement:

    • For CellEvent™ Caspase-3/7 Green: Add the reagent directly to the wells to a final concentration of 2-8 µM. Incubate for 30 minutes at 37°C.

    • For NucView® 488: Add the substrate to a final concentration of 2-5 µM. Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Measure fluorescence using a fluorescence microscope, high-content imager, or plate reader.

    • For CellEvent™: Excitation/Emission ~502/530 nm.

    • For NucView® 488: Excitation/Emission ~490/515 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity in each well.

    • Compare the fluorescence in cells treated with the apoptosis inducer alone to those pre-treated with this compound. A significant decrease in fluorescence in the this compound treated wells indicates target engagement.

Protocol 2: Validation of this compound Target Engagement using GloSensor™ Caspase-3/7 Biosensor

This protocol requires a cell line stably expressing the GloSensor™ Caspase-3/7 biosensor.

  • Cell Plating: Seed the GloSensor™ Caspase-3/7 stable cell line in a white-walled, clear-bottom 96-well plate.

  • Pre-treatment with this compound: Follow the same pre-treatment steps as in Protocol 1.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent.

    • Add the GloSensor™ cAMP Reagent (substrate for the luciferase) to the wells according to the manufacturer's instructions.

    • Add the apoptosis inducer.

  • Data Acquisition:

    • Immediately begin measuring luminescence using a plate-reading luminometer.

    • Readings can be taken kinetically over several hours.

  • Data Analysis:

    • Plot the luminescence signal over time.

    • Compare the signal in cells treated with the apoptosis inducer alone to those pre-treated with this compound. A significant reduction in the luminescent signal confirms target engagement.

Conclusion

Validating the target engagement of this compound is a critical step in apoptosis research. While this compound itself is the tool for inhibition, its efficacy is confirmed using reporter assays. Fluorogenic substrate-based assays like CellEvent™ and NucView® 488 offer a straightforward and sensitive method for endpoint or kinetic analysis in a wide range of cell types. Genetically encoded biosensors such as GloSensor™ provide a system for continuous, real-time monitoring of caspase-3/7 activity with a very high signal-to-background ratio, albeit requiring the generation of a stable cell line. The choice of method will depend on the specific experimental needs, including the desired temporal resolution, throughput, and the cell system being used. By following the detailed protocols and considering the comparative data presented, researchers can confidently validate this compound target engagement in their living cell models.

References

Assessing the Dual Inhibition of Calpain by z-DEVD-cmk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide z-DEVD-cmk (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is widely recognized as a specific and irreversible inhibitor of caspase-3, a key executioner enzyme in apoptosis. However, emerging evidence reveals a broader inhibitory profile for this compound, notably encompassing the calpain family of calcium-activated cysteine proteases. This guide provides a comprehensive assessment of the dual inhibitory nature of this compound, comparing its activity against its primary caspase target with its effects on calpain, and contextualizing its performance against other well-established protease inhibitors.

Mechanism of Action and Target Profile

This compound is a cell-permeable peptide inhibitor that covalently modifies the active site cysteine of target proteases, leading to irreversible inhibition. While its primary target is caspase-3, with a reported IC50 value of 18 µM, it also demonstrates inhibitory activity against other caspases, including caspases-6, -7, -8, and -10.[1]

Crucially, studies have shown that this compound can also directly inhibit calpain activity. In a cell-free assay, z-DEVD-fmk, a closely related analog, was shown to reduce the hydrolysis of casein by purified calpain I.[1][2] This off-target inhibition of calpain contributes to the neuroprotective effects observed with z-DEVD-fmk in models of traumatic brain injury, where both caspase-dependent and calpain-mediated cell death pathways are active.

Comparative Inhibitor Performance

Table 1: Comparative IC50 Values of Protease Inhibitors

InhibitorPrimary Target(s)IC50 Value (µM)Reference
This compound Caspase-3 18 [1]
Calpain I Not Reported -
CalpeptinCalpain I, Calpain II0.05 - 1.0[3]
ALLN (Calpain Inhibitor I)Calpain I, Calpain IINot specified in snippets[4]
z-VAD-fmkPan-caspaseBroad-spectrum[5]
CalpainInhibitory activity reported[6]

Signaling Pathways and Experimental Workflow

To visualize the interplay of the apoptotic and calpain-mediated cell death pathways, as well as a typical experimental workflow for assessing calpain inhibition, the following diagrams are provided.

Signaling_Pathways cluster_apoptosis Apoptotic Pathway cluster_calpain Calpain-Mediated Pathway Apoptotic_Stimuli Apoptotic Stimuli Caspase_8 Caspase-8 Apoptotic_Stimuli->Caspase_8 Caspase_9 Caspase-9 Apoptotic_Stimuli->Caspase_9 Caspase_3 Caspase-3 Caspase_8->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cellular_Stress Cellular Stress / Ca2+ Influx Calpain Calpain Cellular_Stress->Calpain Substrate_Cleavage Substrate Cleavage Calpain->Substrate_Cleavage Cell_Death Cell Death / Necrosis Substrate_Cleavage->Cell_Death zDEVD This compound zDEVD->Caspase_3 Inhibits zDEVD->Calpain Inhibits

Caption: Interplay of apoptotic and calpain-mediated cell death pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_assay Calpain Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Calpain, Substrate, Inhibitor) Start->Prepare_Reagents Incubate Incubate Calpain with this compound Prepare_Reagents->Incubate Add_Substrate Add Casein Substrate Incubate->Add_Substrate Measure_Activity Measure Proteolytic Activity (e.g., Spectrophotometry) Add_Substrate->Measure_Activity Analyze_Data Analyze Data (Determine IC50) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for determining the inhibitory concentration (IC50) of this compound on calpain activity.

Experimental Protocols

The following provides a detailed methodology for a cell-free calpain activity assay, which can be adapted to quantify the inhibitory effect of this compound.

Cell-Free Calpain Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the degradation of a protein substrate, such as casein, by calpain.

Materials:

  • Purified calpain I or calpain II

  • Casein solution (e.g., 0.65% w/v in assay buffer)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Calcium Chloride (CaCl₂) solution (e.g., 20 mM)

  • Dithiothreitol (DTT) (e.g., 0.1 M)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA) solution (e.g., 110 mM)

  • Folin & Ciocalteu's Phenol Reagent

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 500 mM)

  • L-tyrosine standard solutions

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions and buffers as required. The final assay mixture should contain appropriate concentrations of buffer, CaCl₂, and DTT to ensure optimal calpain activity.

  • Inhibitor Pre-incubation: In a microplate, add a fixed amount of purified calpain to each well. Then, add varying concentrations of this compound (or vehicle control) to the wells. Allow for a pre-incubation period (e.g., 10-15 minutes at 37°C) to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the proteolytic reaction by adding the casein substrate to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA solution to each well. This will precipitate the undigested casein.

  • Centrifugation: Centrifuge the microplate to pellet the precipitated casein.

  • Quantification of Cleavage: Transfer the supernatant, which contains the soluble peptide fragments (including liberated tyrosine), to a new microplate. Add Folin & Ciocalteu's reagent and sodium carbonate solution to each well. This will react with tyrosine to produce a blue color.

  • Measurement: Measure the absorbance of the blue color at a specific wavelength (e.g., 660 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using the L-tyrosine standards. Use the standard curve to determine the amount of tyrosine released in each sample. Plot the percentage of calpain inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying apoptosis through its well-characterized inhibition of caspase-3. However, researchers should be aware of its potential off-target effects, particularly the inhibition of calpain. This dual inhibitory action can be advantageous in certain therapeutic contexts, such as neuroprotection, where both apoptotic and necrotic cell death pathways are implicated. The lack of a definitive IC50 value for this compound against calpain highlights an area for future investigation to fully elucidate its inhibitory profile and to enable more precise interpretation of experimental results. The provided experimental protocol offers a framework for researchers to quantitatively assess this dual inhibition.

References

Advanced & Niche Applications

Application Notes: The Role of z-DEVD-cmk in Studying ER Stress-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification.[1][2] Perturbations in the ER environment, such as altered calcium homeostasis, oxidative stress, or an overload of protein synthesis, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][2] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3][4][5] The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the production of chaperones to aid protein folding, and degrading misfolded proteins.[3][6] However, if the ER stress is severe or prolonged, the UPR shifts from a pro-survival to a pro-apoptotic response, triggering programmed cell death.[3][6][7]

ER stress-induced apoptosis is a key factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, diabetes, and cancer.[8][9] A central executioner in this apoptotic cascade is Caspase-3, a cysteine protease that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11][12] Understanding the mechanisms that link ER stress to Caspase-3 activation is therefore of paramount importance.

z-DEVD-cmk (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethyl ketone) is a potent, irreversible, and cell-permeable inhibitor of Caspase-3.[13][14][15] It serves as an invaluable chemical tool for researchers to investigate the functional role of Caspase-3 in the apoptotic pathway initiated by ER stress. By specifically blocking Caspase-3 activity, this compound allows for the elucidation of upstream signaling events and the identification of cellular processes that are dependent on this critical executioner caspase.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the consensus cleavage site of Caspase-3 substrates (DEVD). The fluoromethyl ketone (fmk) group at the C-terminus forms a covalent bond with the cysteine residue in the active site of Caspase-3, leading to its irreversible inhibition.[15] While it is highly specific for Caspase-3, it can also show inhibitory activity against other effector caspases like Caspase-6, -7, and -8 at higher concentrations.[13] Its cell-permeable nature allows it to be used effectively in both in vitro and in vivo experimental models to block the downstream events of Caspase-3 activation.[14][15]

Quantitative Data Summary

The effective concentration of this compound and common ER stress inducers can vary depending on the cell type and experimental conditions. The following table summarizes typical concentration ranges and observed effects as reported in the literature.

Compound Cell Type / Model Effective Concentration Observed Effect Reference
This compound A549 Lung Adenocarcinoma Cells50 µMAlleviated SFN + TRAIL-induced apoptosis.[16]
This compound HCT116 Colon Cancer Cells50 µMPrevented the increase in apoptotic cells caused by a ruthenium complex.[17]
This compound Jurkat T-cell Leukemia Cells20 µMReduced camptothecin-induced apoptosis from ~42% to control levels.[14]
This compound N27 Dopaminergic Neurons18 µM (IC50)Blocked 6-OHDA-induced apoptotic cell death.[13]
This compound Enteric Glial Cells2 µMInhibited apoptosis induced by C. difficile Toxin B.[18]
Tunicamycin General Mammalian Cells2.5 - 5.0 µg/mLInduces ER stress by inhibiting N-linked glycosylation.[2]
Thapsigargin General Mammalian Cells5.0 - 10.0 µMInduces ER stress by inhibiting the SERCA pump, depleting ER calcium.[19]

Signaling Pathways and Experimental Design

ER Stress-Induced Apoptosis Pathway

Prolonged ER stress activates the UPR, which is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[5][20] If homeostasis cannot be restored, these pathways initiate apoptotic signaling. The PERK pathway upregulates the pro-apoptotic transcription factor CHOP, while the IRE1α pathway can activate JNK signaling.[1][3] These pathways converge, often through the BAX/BAK-dependent mitochondrial pathway, to activate initiator caspases (like Caspase-9) and the ER-resident Caspase-12, which in turn activate the executioner Caspase-3.[10][19][21] this compound acts by directly inhibiting Caspase-3, thereby blocking the final execution phase of apoptosis.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 Caspase12 Pro-Caspase-12 ER_Stress->Caspase12 eIF2a p-eIF2α PERK->eIF2a XBP1 sXBP1 IRE1a->XBP1 JNK JNK Activation IRE1a->JNK ATF6->XBP1 Caspase9 Caspase-9 Caspase12->Caspase9 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP BaxBak Bax/Bak Activation CHOP->BaxBak JNK->BaxBak Mito Mitochondria BaxBak->Mito Cytochrome c release Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis zDEVD This compound zDEVD->Caspase3

Caption: ER Stress-Induced Apoptosis Signaling Pathway.

General Experimental Workflow

A typical experiment to investigate the role of Caspase-3 in ER stress-induced apoptosis using this compound follows a clear workflow. Cells are first cultured, then treated with an ER stress inducer in the presence or absence of the inhibitor. Following an incubation period, cells are harvested for various downstream analyses to quantify apoptosis and assess the status of key signaling proteins.

Experimental_Workflow cluster_treatments cluster_inducers cluster_assays A 1. Cell Culture (e.g., MEFs, HCT116, Neuroblastoma) B 2. Pre-treatment (1-2 hours) A->B C 3. Treatment (Induce ER Stress) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Harvest Cells D->E F 6. Downstream Apoptosis Assays E->F Assay1 Western Blot (Cleaved Caspase-3, PARP) F->Assay1 Assay2 Caspase-3 Activity Assay (Fluorometric/Colorimetric) F->Assay2 Assay3 Flow Cytometry (Annexin V / PI Staining) F->Assay3 Vehicle Vehicle Control (e.g., DMSO) Inhibitor This compound (e.g., 20-50 µM) NoStress No Stress Control Inducer ER Stress Inducer (e.g., Tunicamycin)

Caption: General experimental workflow for studying ER stress.

Protocols

Protocol 1: Induction of ER Stress and Inhibition with this compound

This protocol provides a general framework for treating cultured mammalian cells to induce ER stress and assess the effect of Caspase-3 inhibition.

Materials:

  • Mammalian cell line of interest (e.g., MCF-7, HCT116, SH-SY5Y)

  • Complete cell culture medium

  • ER stress inducer stock solution (e.g., 5 mg/mL Tunicamycin in DMSO; 10 mM Thapsigargin in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)[14]

  • Vehicle control (sterile DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Pre-treatment with Inhibitor:

    • Prepare working concentrations of this compound in fresh culture medium. A typical final concentration is between 10-50 µM.[13][17]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used (typically ≤ 0.2%).[14]

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for 1-2 hours at 37°C, 5% CO₂.[16][17]

  • Induction of ER Stress:

    • Prepare a medium containing the ER stress inducer (e.g., 5 µg/mL Tunicamycin or 5 µM Thapsigargin) with or without this compound/vehicle.

    • Aspirate the pre-treatment medium and add the ER stress-inducing medium to the appropriate wells.

    • Include control wells: (a) Vehicle only, (b) this compound only, (c) ER stress inducer only.

  • Incubation: Incubate the plates for the desired time period (e.g., 12, 24, or 48 hours) at 37°C, 5% CO₂. The optimal time will depend on the cell line and the specific apoptotic markers being assessed.[17][19]

  • Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, collect both the floating (apoptotic) cells from the supernatant and the adherent cells by trypsinization.

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of Caspase-3 by measuring the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AFC.[13]

Materials:

  • Cell pellets from Protocol 1

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin)[13]

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[13]

Procedure:

  • Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein extract to each well.

    • Adjust the volume of each well with assay buffer.

    • Add the Caspase-3 substrate (Ac-DEVD-AFC) to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13]

  • Analysis: Compare the fluorescence intensity of samples treated with the ER stress inducer to those co-treated with this compound. A significant reduction in fluorescence in the this compound co-treated samples indicates that the observed caspase activity is mediated by Caspase-3.

Protocol 3: Western Blot Analysis for Apoptotic Markers

Western blotting is used to qualitatively assess the cleavage of Caspase-3 and one of its key substrates, PARP (Poly (ADP-ribose) polymerase).

Materials:

  • Cell lysates from Protocol 2 (or prepared with RIPA buffer)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Caspase-3 (recognizes both pro- and cleaved forms)

    • Anti-cleaved PARP (recognizes the 89 kDa fragment)

    • Anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Separation: Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the bands. A decrease in pro-Caspase-3 (~35 kDa) and an increase in the cleaved fragment (~17/19 kDa) indicates activation. The appearance of the cleaved PARP fragment (~89 kDa) is another hallmark of Caspase-3 activity.[13][16] The inhibition of these cleavage events in samples co-treated with this compound confirms the Caspase-3 dependency of the apoptotic process.[13][16]

References

Application Notes and Protocols: Utilizing z-DEVD-cmk in Pyroptosis and Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of z-DEVD-cmk, a potent and irreversible caspase-3 inhibitor, in studies of programmed cell death, with a particular focus on its application in distinguishing between apoptosis and Gasdermin E (GSDME)-mediated pyroptosis.

This compound is a cell-permeable tetrapeptide (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK) that specifically targets the active site of caspase-3 and, to a lesser extent, caspases-6, -7, -8, and -10.[1][2] Its irreversible binding makes it a valuable tool for investigating the downstream consequences of caspase-3 activation.[3]

Mechanism of Action and Specificity

Caspase-3 is a critical executioner caspase in the apoptotic pathway. However, recent studies have revealed its role in initiating pyroptosis through the cleavage of GSDME.[4][5] In cells with high GSDME expression, activated caspase-3 cleaves GSDME, releasing its N-terminal domain which forms pores in the plasma membrane, leading to cell swelling and lysis characteristic of pyroptosis.[5][6] In cells with low or no GSDME expression, caspase-3 proceeds to cleave other substrates, resulting in classical apoptosis.[5] this compound allows researchers to inhibit this caspase-3 activity and thereby dissect its contribution to either apoptosis or pyroptosis in different experimental systems. While primarily a caspase-3 inhibitor, it's important to note that this compound can also inhibit calpain at higher concentrations, which may contribute to its neuroprotective effects by reducing necrotic cell death.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the experimental use of this compound from various studies.

Table 1: In Vitro Working Concentrations of this compound

Cell Line/TypeAssay TypeConcentration(s) UsedIncubation TimeOutcome
Jurkat (Human T-cell leukemia)Apoptosis Inhibition20 µM30 min pre-incubationReduced camptothecin-induced apoptosis to control levels.[3]
OSCC (Oral Squamous Carcinoma)Apoptosis Assay20 µMNot specifiedInhibition of apoptosis.[1]
A549 (Human Lung Carcinoma)Functional Assay25 µMNot specifiedFunctional inhibition of caspase-3.[1]
N27 (Rat Mesencephalic Neurons)Cell Viability (MTT)50 µM24-36 hoursBlocked 6-OHDA and MPP+-induced cell death.[1]
HK-2 (Human Kidney Epithelial)Pyroptosis Inhibition100 µMPre-treatmentSignificantly inhibited cisplatin- and doxorubicin-induced GSDME cleavage and LDH release.[9]
SH-SY5Y (Human Neuroblastoma)Pyroptosis Inhibition20 µMPre-treatmentDecreased hypoxia-induced pyroptotic cell death.[10]
Platelet ConcentratesViability and Function16 µMUp to 7 daysIncreased platelet viability and functionality during storage.[11][12]

Table 2: IC50 Values and Other Quantitative Measures

ParameterValueCell/System ContextNotes
IC5018 µMInhibition of 6-OHDA-induced apoptotic cell death in N27 cells.Demonstrates dose-dependent inhibition of apoptosis.[1]

Experimental Protocols

Protocol 1: Inhibition of Caspase-3-Mediated Pyroptosis in Cell Culture

This protocol provides a general framework for using this compound to investigate its inhibitory effect on pyroptosis induced by chemotherapy agents in GSDME-expressing cells.

Materials:

  • GSDME-expressing cell line (e.g., HK-2)

  • Complete cell culture medium

  • Pyroptosis-inducing agent (e.g., cisplatin, doxorubicin)

  • This compound (reconstituted in DMSO to a stock concentration of 10-20 mM)[3]

  • Negative control inhibitor (e.g., z-FA-FMK)[3]

  • Phosphate-buffered saline (PBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Reagents for Western blotting (lysis buffer, antibodies for GSDME, cleaved GSDME, caspase-3, and cleaved caspase-3)

  • CCK-8 or MTT cell viability assay kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability/LDH assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound and the negative control inhibitor in complete culture medium. A final concentration of 20-100 µM for this compound is a common starting point.[1][9]

    • Important: The final DMSO concentration should not exceed 0.2-1% to avoid solvent-induced toxicity.[3] It is recommended to run a solvent control.

    • Remove the old medium and add the medium containing the inhibitors or vehicle control (DMSO).

    • Incubate for 30 minutes to 1 hour at 37°C.[3]

  • Induction of Pyroptosis:

    • Add the pyroptosis-inducing agent (e.g., 20 µM cisplatin) to the wells.[9]

    • Incubate for the desired period (e.g., 24-48 hours), which should be determined empirically.[13]

  • Assessment of Pyroptosis:

    • LDH Release: Collect the cell culture supernatant to measure LDH release as an indicator of membrane rupture, following the manufacturer's protocol.[9]

    • Cell Viability: Use a CCK-8 or MTT assay to assess the viability of the remaining adherent cells according to the manufacturer's instructions.[1][9]

    • Western Blotting: Lyse the cells and perform Western blot analysis to detect the cleavage of GSDME and caspase-3. A decrease in the full-length protein and an increase in the cleaved fragments are indicative of activation.[9]

Protocol 2: Caspase-3 Activity Assay

This protocol describes how to measure the enzymatic activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin)[1]

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • This compound (for positive inhibition control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Resuspend cell pellets in lysis buffer.

    • Incubate for 20 minutes at 37°C.[1]

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

  • Enzymatic Reaction:

    • Add the cytosolic extract to the wells of a 96-well black microplate.

    • Add the fluorogenic caspase-3 substrate to each well.

    • For a positive inhibition control, pre-incubate a sample of the lysate with this compound before adding the substrate.

    • Incubate at 37°C for 1 hour.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[1]

    • An increase in fluorescence corresponds to higher caspase-3 activity.

Visualizations

GSDME_Pyroptosis_vs_Apoptosis Signaling Pathway: Caspase-3 as a Switch Between Apoptosis and Pyroptosis cluster_stimulus Apoptotic Stimulus (e.g., Chemotherapy) cluster_caspase_cascade Caspase Activation cluster_inhibitor Inhibitor Action cluster_outcomes Cellular Outcomes Stimulus Chemotherapy Drugs / TNF Casp8 Caspase-8 Stimulus->Casp8 Casp9 Caspase-9 Stimulus->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 GSDME GSDME Casp3->GSDME Cleavage (High GSDME expression) Apoptosis_Substrates Apoptotic Substrates (e.g., PARP) Casp3->Apoptosis_Substrates Cleavage (Low GSDME expression) zDEVD This compound zDEVD->Casp3 Inhibits GSDME_N GSDME-N (pore-forming) GSDME->GSDME_N Pyroptosis Pyroptosis GSDME_N->Pyroptosis Pore Formation Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis

Caption: Caspase-3-GSDME signaling as a switch between apoptosis and pyroptosis.

Experimental_Workflow Experimental Workflow: Investigating Pyroptosis Inhibition cluster_setup 1. Experiment Setup cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis Seed Seed GSDME-expressing cells Pretreat Pre-treat with this compound (or vehicle/negative control) Seed->Pretreat Induce Induce cell death (e.g., with cisplatin) Pretreat->Induce LDH LDH Assay (Supernatant) Induce->LDH Measure membrane integrity Viability Cell Viability Assay (Adherent cells) Induce->Viability Measure cell survival WB Western Blot (Cell Lysate) Induce->WB Measure protein cleavage (GSDME, Caspase-3)

Caption: General workflow for studying this compound's effect on pyroptosis.

References

Application Notes: Utilizing z-DEVD-cmk to Elucidate Signaling Pathways Upstream of Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspase-3, a key executioner caspase, plays a central role in the terminal phases of apoptosis.[1][2] Its activation is a point of convergence for multiple upstream signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][3][4] Dissecting the specific events that lead to caspase-3 activation is crucial for understanding disease pathogenesis and developing targeted therapeutics. The peptide inhibitor z-DEVD-cmk (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3.[5][6] By specifically blocking the activity of this executioner caspase, this compound serves as an invaluable tool for researchers to "freeze" the apoptotic process, thereby enabling the detailed study of upstream signaling events without the confounding effects of cellular dismantling.

Mechanism of Action

This compound mimics the consensus cleavage sequence of caspase-3 substrates (DEVD).[7] The chloromethylketone (cmk) group forms a covalent thioether bond with the cysteine residue in the active site of caspase-3, leading to its irreversible inhibition.[8] While highly specific for caspase-3, it's important to note that this compound can also inhibit other caspases with similar substrate specificities, such as caspase-7, and at higher concentrations, may affect caspases-6, -8, and -10.[9][10] Some studies also suggest a potential inhibitory effect on other proteases like calpain, which should be considered when interpreting results.[11][12]

Applications in Research

The primary application of this compound in pathway analysis is to uncouple upstream signaling from the final execution phase of apoptosis. By preventing caspase-3-mediated cleavage of cellular substrates, researchers can:

  • Determine the necessity of caspase-3 for a specific apoptotic phenotype: If this compound rescues cells from death induced by a particular stimulus, it confirms that the process is caspase-3 dependent.

  • Study the activation of initiator caspases: By blocking the downstream cascade, the accumulation of activated initiator caspases (e.g., cleaved caspase-8 and caspase-9) can be more clearly observed and quantified.[2]

  • Investigate mitochondrial events: The role of mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c can be studied in a cellular context where the final apoptotic events are stalled.[4]

  • Elucidate crosstalk between pathways: this compound can help delineate the sequence of events and the interplay between the intrinsic and extrinsic pathways.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for the experimental use of this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.[5]

ParameterValueNotes
Target Caspase-3Also inhibits caspases-6, -7, -8, and -10.[9][10] May inhibit calpain at higher concentrations.[11]
IC₅₀ ~18 µM for 6-OHDA-induced apoptosis[9][13][14]The half-maximal inhibitory concentration can vary depending on the assay conditions and cell type.
Working Concentration 10 - 100 µM in cell cultureCommon concentrations cited in literature include 20 µM, 50 µM, and 100 µM.[5][8][9][15] Titration is highly recommended.
Pre-incubation Time 30 - 120 minutesPre-incubate cells with this compound before adding the apoptotic stimulus to ensure cell permeability and target engagement.[8][15]
Solvent DMSO[5][8]Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO.[5]
Storage Lyophilized at -20°C; Stock solution in aliquots at -20°C or -80°CAvoid repeated freeze-thaw cycles of the stock solution.[5][8]
Final DMSO Concentration < 0.2% (v/v)High concentrations of DMSO can be toxic to cells and may mask the effects of the inhibitor.[5]

Signaling Pathways Upstream of Caspase-3

The activation of caspase-3 is primarily controlled by two major pathways, which can be dissected using this compound.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment (DISC Formation) Caspase8 Active Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage

Caption: The extrinsic apoptosis pathway is initiated by death receptor ligation.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Stress DNA Damage, Oxidative Stress, ER Stress BaxBak Bax/Bak Stress->BaxBak Activation Mito Mitochondrion CytoC_out Cytochrome c Mito->CytoC_out Release CytoC_in Cytochrome c BaxBak->Mito Pore Formation Apoptosome Apoptosome CytoC_out->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Assembly Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruitment Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage

Caption: The intrinsic pathway is triggered by cellular stress and mitochondria.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound, lyophilized powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of Stock Solution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the powder in sterile DMSO to create a 10 mM or 20 mM stock solution.[5] For example, to make a 10 mM stock from 1 mg of this compound (MW: 668.66 g/mol ), add approximately 150 µL of DMSO.[5] Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[5][8]

  • Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution directly into pre-warmed, complete cell culture medium to the desired final working concentration (e.g., 10-100 µM).[8] Ensure the final concentration of DMSO in the culture medium does not exceed 0.2% (v/v) to prevent solvent-induced cytotoxicity.[5] A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: General Workflow for Dissecting Upstream Pathways

This protocol outlines a general experimental approach to investigate upstream apoptotic events by inhibiting caspase-3.

Experimental_Workflow cluster_analysis Analysis Methods Start Start: Seed Cells Pretreat Pre-treatment: Add this compound (30-120 min) Start->Pretreat Induce Induce Apoptosis: Add Stimulus (e.g., Staurosporine, TRAIL) Pretreat->Induce Incubate Incubate: Time course experiment (e.g., 0, 1, 2, 4, 6 hours) Induce->Incubate Collect Collect Samples: Cell lysates, supernatant, fixed cells Incubate->Collect Analyze Downstream Analysis Collect->Analyze End End: Data Interpretation Analyze->End WB Western Blot (Cleaved Caspase-8/9, PARP) Analyze->WB Flow Flow Cytometry (Annexin V/PI, Mito-potential) Analyze->Flow Activity Caspase Activity Assay (Fluorometric/Colorimetric) Analyze->Activity

Caption: General workflow for using this compound to study upstream signaling.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight under standard culture conditions.

  • Pre-treatment: Remove the culture medium and replace it with fresh, pre-warmed medium containing the desired concentration of this compound or a DMSO vehicle control. Incubate for 30-120 minutes.[8][15]

  • Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine for the intrinsic pathway, TRAIL for the extrinsic pathway) directly to the wells containing this compound or vehicle.

  • Incubation: Incubate the cells for the desired period. It is often useful to perform a time-course experiment to capture the kinetics of upstream events.

  • Sample Collection and Analysis: At each time point, harvest the cells for downstream analysis.

    • For Western Blotting: Lyse cells in an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • For Flow Cytometry: Harvest both adherent and floating cells, wash with PBS, and proceed with staining protocols (e.g., Annexin V/PI, TMRE/TMRM for mitochondrial membrane potential).

    • For Caspase Activity Assays: Lyse cells according to the assay kit manufacturer's instructions.

Protocol 3: Fluorometric Assay for Caspase-3 Activity

This protocol is used to validate the inhibitory effect of this compound on caspase-3 activity in cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin)[9]

  • Assay Buffer (2X)

  • DTT (1M stock)

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)[7][9]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation ~340-400 nm, Emission ~440-505 nm)[7][9]

Procedure:

  • Prepare Lysates: Treat and harvest cells as described in Protocol 2. Lyse the cell pellets in ice-cold Cell Lysis Buffer.[16] Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[16]

  • Prepare Reaction Mix: Prepare a 1X Assay Buffer containing 5-10 mM DTT.[16] Dilute the Ac-DEVD-AMC substrate into the 1X Assay Buffer to the final recommended concentration (e.g., 50 µM).

  • Assay Execution:

    • Add 50 µL of cell lysate from each sample (including untreated, stimulus-only, and stimulus + this compound) to separate wells of the 96-well plate.

    • Include a "no-enzyme" control well with 50 µL of lysis buffer to measure background fluorescence.

    • Initiate the reaction by adding 50 µL of the substrate-containing reaction mix to each well.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot fluorescence units versus time to determine the reaction rate. The activity in the this compound-treated samples should be significantly lower than in the samples treated with the apoptotic stimulus alone.

Protocol 4: Western Blot Analysis of Initiator Caspase Activation

This protocol allows for the detection of activated (cleaved) initiator caspases, such as caspase-8 and caspase-9, which accumulate when caspase-3 is inhibited.

Materials:

  • Cell lysates prepared as per Protocol 2.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-cleaved Caspase-8

    • Anti-cleaved Caspase-9

    • Anti-cleaved PARP (as a control for caspase-3 activity)

    • Loading control (e.g., Anti-β-actin or Anti-GAPDH)

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-9) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Interpretation: Compare the bands corresponding to the cleaved, active forms of caspase-8 or -9. In the presence of this compound, you expect to see an accumulation of these cleaved forms compared to the stimulus-only condition, where they would be part of a transient cascade. The lane for cleaved PARP should show a strong signal in the stimulus-only sample but a significantly reduced or absent signal in the this compound co-treated sample, confirming the inhibition of caspase-3.

References

Unlocking the Therapeutic Promise of Caspase-3 Inhibition: Application Notes and Protocols for z-DEVD-cmk Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of z-DEVD-cmk and its derivatives. As potent and specific inhibitors of caspase-3, a key executioner enzyme in apoptosis, these compounds represent a significant tool in the study and potential treatment of a wide range of pathologies characterized by excessive cell death. This includes neurodegenerative disorders, traumatic brain injury, and ischemic events.[1][2][3]

Mechanism of Action

This compound (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) and its fluoromethylketone (fmk) analogue are irreversible inhibitors that covalently bind to the active site of caspase-3.[4] This action effectively blocks the downstream signaling cascade of apoptosis. While highly specific for caspase-3, z-DEVD derivatives have also been shown to inhibit other caspases, such as caspase-6, -7, -8, and -10, at higher concentrations.[5] Interestingly, some studies suggest that the neuroprotective effects of z-DEVD-fmk may also be partially attributed to the inhibition of calpain, a calcium-dependent protease involved in necrotic cell death.[6][7]

Therapeutic Potential

The central role of caspase-3 in programmed cell death makes it a prime therapeutic target for a multitude of diseases.[1] Preclinical studies have demonstrated the potential of z-DEVD derivatives in:

  • Neuroprotection: In models of traumatic brain injury and spinal cord injury, z-DEVD-fmk has been shown to reduce lesion volume, decrease neuronal apoptosis, and improve functional recovery.[6][7][8] It has also shown promise in models of neurodegenerative diseases like Alzheimer's, Parkinson's, Huntington's, and ALS, where caspase-3 activation is implicated in neuronal loss.[1]

  • Ischemic Injury: In the context of stroke, caspase inhibitors like z-DEVD-fmk are being explored for their ability to mitigate neuronal damage caused by ischemia.[3]

  • Ocular Diseases: Studies have shown that z-DEVD-fmk can protect retinal ganglion cells from apoptosis and promote vision restoration in models of traumatic optic nerve injury.[9]

Data Presentation: In Vitro Efficacy of z-DEVD-fmk

The following table summarizes the effective concentrations of z-DEVD-fmk in various in vitro models as reported in the literature.

Cell Type/ModelApoptotic/Necrotic StimulusEffective z-DEVD-fmk ConcentrationObserved EffectReference
N27 Cells6-OHDA (100 µM)50 µMInhibition of apoptotic cell death[5]
N27 CellsMPP+ (300 µM)50 µMBlocked increases in caspase-3 activity[5]
Cultured Brain Microvessel Endothelial CellsOxyHb100 µMAttenuated cell detachment and reduced caspase-2 and -3 activities[5]
CardiomyocytesCeramideNot specifiedReduced cell death and inhibited caspase-3 activation[5]
Neuronal CulturesMaitotoxin1 nM - 100 µMAttenuated necrotic cell death[6][7]
A549 Lung Adenocarcinoma CellsSulforaphane + TRAIL50 µMAlleviated combined treatment-induced apoptosis[10]
Enteric Glial CellsTcdB + TNF-α/IFN-γ2, 10, 20 µMInhibition of apoptosis[11]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Execution Intrinsic Pathway (Mitochondrial Stress) Intrinsic Pathway (Mitochondrial Stress) Procaspase-9 Procaspase-9 Intrinsic Pathway (Mitochondrial Stress)->Procaspase-9 Extrinsic Pathway (Death Receptors) Extrinsic Pathway (Death Receptors) Procaspase-8 Procaspase-8 Extrinsic Pathway (Death Receptors)->Procaspase-8 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation Caspase-3->Apoptotic Body Formation This compound This compound This compound->Caspase-3

Caption: Apoptosis signaling pathway and the inhibitory action of this compound.

cluster_analysis Analysis Methods Start Start Cell Seeding Cell Seeding Start->Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment This compound or Vehicle Induction of Apoptosis Induction of Apoptosis Pre-treatment->Induction of Apoptosis e.g., Staurosporine, TRAIL Incubation Incubation Induction of Apoptosis->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis MTT Assay (Viability) MTT Assay (Viability) Endpoint Analysis->MTT Assay (Viability) Caspase Activity Assay Caspase Activity Assay Endpoint Analysis->Caspase Activity Assay Western Blot (Protein Cleavage) Western Blot (Protein Cleavage) Endpoint Analysis->Western Blot (Protein Cleavage) Flow Cytometry (Annexin V) Flow Cytometry (Annexin V) Endpoint Analysis->Flow Cytometry (Annexin V)

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, anhydrous DMSO to create a stock solution. For example, to make a 10 mM stock solution from 1 mg of z-DEVD-fmk (MW: 668.67 g/mol ), dissolve it in 150 µl of DMSO.[12]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4][12]

2. In Vitro Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating neurotoxin-induced cell death.[5]

  • Cell Seeding: Plate cells (e.g., N27 dopaminergic neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours. Ensure the final DMSO concentration does not exceed 0.2% to avoid toxicity.[12]

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., 100 µM 6-OHDA for 24 hours or 300 µM MPP+ for 36 hours).

  • MTT Incubation: After the treatment period, remove the medium and add fresh serum-free medium containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C.

  • Solubilization: Add an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Caspase-3 Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic caspase-3 substrate.

  • Cell Lysis: Following treatment as described above, harvest the cells and resuspend them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase Assay: In a black 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[5]

4. Western Blot Analysis for PARP Cleavage

This protocol allows for the detection of a key substrate of activated caspase-3.

  • Protein Extraction and Quantification: Prepare cell lysates and determine protein concentration as described above.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The appearance of the 89 kDa cleaved PARP fragment is indicative of caspase-3 activity.

References

Unraveling the Crosstalk: z-DEVD-cmk as a Tool to Probe the Interplay Between Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis and autophagy are two fundamental cellular processes that determine cell fate. While apoptosis is a programmed cell death mechanism essential for development and tissue homeostasis, autophagy is a cellular recycling process that can promote either cell survival or cell death depending on the context. The intricate interplay between these two pathways is a critical area of research, particularly in fields like cancer biology, neurodegenerative diseases, and immunology. Understanding this crosstalk is paramount for developing novel therapeutic strategies.

z-DEVD-cmk, a potent and irreversible inhibitor of caspase-3, serves as a valuable chemical tool to dissect the complex relationship between apoptosis and autophagy. Caspase-3 is a key executioner caspase in the apoptotic cascade. By specifically blocking this crucial step, researchers can investigate the downstream consequences on autophagic pathways and elucidate the molecular switches that govern the balance between these two processes. This document provides detailed application notes and experimental protocols for utilizing this compound to study the apoptosis-autophagy interplay.

Mechanism of Action of this compound

This compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is a cell-permeable tetrapeptide that irreversibly inhibits caspase-3.[1][2] The peptide sequence DEVD is the recognition site for caspase-3. The fluoromethyl ketone (fmk) group forms a covalent bond with the cysteine in the active site of caspase-3, leading to its irreversible inactivation.[2][3] While it is a potent inhibitor of caspase-3, it can also inhibit other caspases like caspase-6, -7, -8, and -10 at higher concentrations.[4] Therefore, it is crucial to determine the optimal concentration for specific experimental setups to ensure maximal specificity for caspase-3.

Data Presentation: Efficacy and Working Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[3] Below is a summary of working concentrations and observed effects from various studies.

Cell LineInducing AgentThis compound ConcentrationIncubation TimeObserved Effect on ApoptosisObserved Effect on AutophagyReference
Jurkat (Human T-cell leukemia)Camptothecin (4 µM)20 µM30 min pre-incubation, then 3 hr with inducerReduced apoptosis to control levelsNot specified[1]
H460 (Human non-small cell lung cancer)Irradiation50 µM24 hoursInhibition of apoptosisEnhanced radiosensitization through autophagy induction when combined with an mTOR inhibitor[5]
A549 (Human lung carcinoma)Sulforaphane + TRAIL50 µM1 hour pre-incubation, then 24 hr with inducersAlleviated combined treatment-induced apoptosisNot specified[6]
HCT116 (Human colorectal carcinoma)Ruthenium complex (4 µM)50 µM2 hours pre-incubation, then 48 hr with inducerPrevented the increase in apoptotic cellsNot specified[7]
N27 (Rat dopaminergic neuronal)6-OHDA (100 µM) or MPP+ (300 µM)50 µM24 hours (6-OHDA) or 36 hours (MPP+)Blocked apoptotic cell deathNot specified[4]
Platelet ConcentratesStorage16 µM4 and 7 daysIncreased cell viabilityIncreased functionality[8]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis and Assessment of Autophagy Induction

This protocol describes a general workflow to investigate how inhibiting apoptosis with this compound affects the induction of autophagy in response to a specific stimulus.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TRAIL)

  • This compound (stock solution in DMSO)

  • Autophagy inhibitor (e.g., 3-Methyladenine, Chloroquine) - for control experiments

  • Phosphate Buffered Saline (PBS)

  • Reagents for Western blotting (antibodies against LC3, p62, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • Reagents for immunofluorescence (antibodies against LC3, DAPI)

  • Reagents for flow cytometry (e.g., Annexin V-FITC/Propidium Iodide apoptosis detection kit)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting and flow cytometry, or chamber slides for immunofluorescence) and allow them to adhere overnight.

  • Pre-treatment with this compound: On the day of the experiment, pre-treat the cells with the desired concentration of this compound (typically 10-50 µM) for 1-2 hours in complete medium. Include a vehicle control (DMSO) group.

  • Induction of Apoptosis: After pre-treatment, add the apoptosis-inducing agent to the wells. It is recommended to perform a dose-response and time-course experiment for the inducing agent beforehand.

  • Incubation: Incubate the cells for the predetermined optimal time for the induction of apoptosis and autophagy (typically 6-24 hours).

  • Harvesting and Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the levels of cleaved caspase-3 (to confirm inhibitor efficacy), LC3-I to LC3-II conversion (a marker of autophagosome formation), and p62 degradation (a marker of autophagic flux).

    • Immunofluorescence: Fix and permeabilize the cells, then stain for LC3 puncta (autophagosomes) and counterstain with DAPI for nuclear morphology.

    • Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide to quantify the percentage of apoptotic and necrotic cells.

Protocol 2: Assessing Autophagic Flux using this compound

To determine if the observed increase in LC3-II is due to increased autophagosome formation or a blockage in their degradation, an autophagic flux assay should be performed.

Materials:

  • Same as Protocol 1

  • Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Treatment with Lysosomal Inhibitor: In a parallel set of experiments, co-treat the cells with this compound, the apoptosis-inducing agent, and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the final 2-4 hours of the incubation period.

  • Harvesting and Analysis:

    • Western Blotting: Perform Western blotting for LC3 and p62. A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates a functional autophagic flux. An accumulation of p62 also signifies a block in autophagy.

Visualizations

Signaling Pathway: The Interplay of Apoptosis and Autophagy

Caption: Inhibition of Caspase-3 by this compound can relieve the suppression of autophagy.

Experimental Workflow: Studying Apoptosis-Autophagy Interplay

G cluster_analysis Analysis Start Seed Cells Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Induce Induce Apoptosis Pretreat->Induce Incubate Incubate (6-24h) Induce->Incubate Harvest Harvest Cells Incubate->Harvest WB Western Blot (Cleaved Caspase-3, LC3, p62) Harvest->WB IF Immunofluorescence (LC3 puncta) Harvest->IF FC Flow Cytometry (Annexin V / PI) Harvest->FC

Caption: Workflow for assessing autophagy upon caspase-3 inhibition.

Logical Relationship: Interpreting Western Blot Results

G Input Experimental Conditions Control Control Input->Control Inducer Inducer Only Input->Inducer Inhibitor This compound + Inducer Input->Inhibitor Inhibitor_Baf This compound + Inducer + Bafilomycin A1 Input->Inhibitor_Baf LC3_Control Basal Control->LC3_Control p62_Control Basal Control->p62_Control LC3_Inducer Increased Inducer->LC3_Inducer p62_Inducer Decreased Inducer->p62_Inducer LC3_Inhibitor Further Increased Inhibitor->LC3_Inhibitor p62_Inhibitor Less Decreased Inhibitor->p62_Inhibitor LC3_Inhibitor_Baf Highest Inhibitor_Baf->LC3_Inhibitor_Baf p62_Inhibitor_Baf Accumulated Inhibitor_Baf->p62_Inhibitor_Baf LC3_Result LC3-II Levels Interpretation Interpretation LC3_Inhibitor_Baf->Interpretation p62_Result p62 Levels p62_Inhibitor_Baf->Interpretation Conclusion Inducer triggers autophagy. Caspase-3 inhibition enhances autophagic flux. Interpretation->Conclusion

Caption: Interpreting autophagic flux assay results.

Conclusion

This compound is an indispensable tool for researchers investigating the intricate relationship between apoptosis and autophagy. By selectively inhibiting the key executioner caspase-3, it allows for the uncoupling of these two pathways and the detailed study of their reciprocal regulation. The protocols and data provided in this application note offer a framework for designing and executing experiments to explore this fundamental area of cell biology, ultimately contributing to a deeper understanding of cell fate decisions in health and disease.

References

Safety Operating Guide

Navigating the Disposal of z-DEVD-cmk: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling z-DEVD-cmk, a specific, irreversible caspase-3 inhibitor, must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not universally classified as a hazardous substance, its disposal requires careful consideration of its chemical nature, the solvents used, and local regulations. This guide provides essential information and a step-by-step approach to its safe disposal.

Key Safety and Disposal Information

The following table summarizes key data from various sources regarding the handling and disposal of this compound and related substances. It is crucial to consult your institution's specific safety guidelines and local regulations, as these take precedence.

ParameterInformationSource(s)
Hazard Classification Not consistently classified as a hazardous substance or mixture.AbMole BioScience[1], STEMCELL Technologies[2]
Environmental Hazards A related compound, Preventol CMK, is noted as very toxic to aquatic life with long-lasting effects. Caution is advised to prevent this compound from entering waterways.Amazon AWS[3], LANXESS[4]
Primary Solvent Dimethyl sulfoxide (DMSO) is the most common solvent for reconstituting this compound.BD Biosciences[5], MedchemExpress[6], Cosmo Bio USA[7]
General Disposal Advice Do not dispose of with household garbage. Prevent entry into the sewage system. Disposal must be in accordance with official, local, regional, and national regulations.Sigma-Aldrich, Amazon AWS[3], STEMCELL Technologies[2]
Unused Product Treat as chemical waste and dispose of through a licensed contractor.Sigma-Aldrich, Kansas State University[8]
Contaminated Materials Items such as pipette tips, tubes, and gloves contaminated with this compound should be collected in a designated, sealed container for hazardous chemical waste.Kansas State University[8]

Experimental Protocol: Waste Segregation and Disposal Workflow

The proper disposal of this compound and its associated waste should follow a structured protocol to minimize risk and ensure compliance.

Materials:

  • Labeled, leak-proof hazardous waste container compatible with DMSO and other organic solvents.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Chemical fume hood.

Procedure:

  • Waste Identification and Segregation:

    • Solid Waste: Collect all materials that have come into direct contact with this compound, including pipette tips, microfuge tubes, and contaminated gloves, in a designated hazardous waste container.

    • Liquid Waste:

      • Unused or Expired this compound/DMSO Stock Solutions: These should be collected as hazardous chemical waste. Do not drain-dispose.

      • Aqueous Solutions: Media or buffers containing this compound should be collected as chemical waste. The high concentration of the active peptide and potential environmental toxicity preclude sink disposal.

  • Container Management:

    • Ensure the hazardous waste container is clearly labeled with "Hazardous Waste" and a description of its contents (e.g., "this compound in DMSO and aqueous buffers").

    • Keep the container sealed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation:

    • Maintain a log of the waste generated, including the approximate quantities and dates of accumulation.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Tips, Tubes, Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup final_disposal Final Disposal via Licensed Facility ehs_pickup->final_disposal

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for z-DEVD-cmk

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of z-DEVD-cmk, a caspase-3 inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use in a laboratory setting.

Essential Safety and Logistical Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Full Name Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone[1]
Molecular Formula C27H35ClN4O12[1][2]
Molecular Weight 643.04 g/mol [1][2]
CAS Number 250584-13-5[1][2]
Appearance Lyophilized powder[3]
Solubility Soluble in DMSO[3][4][5]
Storage Temperature -20°C[2][4]

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, standard laboratory PPE is required to minimize exposure. The following table outlines the recommended PPE for handling this compound in its powdered form and when in solution.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex gloves.Prevents skin contact with the compound.[6]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.[7]Protects eyes from dust particles and splashes.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[6]
Respiratory Protection Not generally required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if weighing out large quantities of powder.Minimizes inhalation of fine particles.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the unopened, lyophilized product at -20°C.[2]

  • Use a manual defrost freezer and avoid repeated freeze-thaw cycles to maintain product stability.

Preparation of Stock Solutions

This compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.[3]

  • Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

  • Under a chemical fume hood, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To create a 10 mM stock solution from 1 mg of powder, dissolve it in approximately 155.5 µL of DMSO.[4]

  • If solubility is an issue, the tube may be gently warmed to 37°C and sonicated for a short period.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[5][8]

  • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4][5][8]

Safe Handling Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound Store Store at -20°C Receive->Store Reconstitute Reconstitute in DMSO (in Fume Hood) Store->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot StoreStock Store Aliquots (-20°C or -80°C) Aliquot->StoreStock Dilute Prepare Working Solution StoreStock->Dilute Treat Treat Cells/Samples Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results Incubate->Analyze Waste Collect Waste (Tips, Tubes, Media) Analyze->Waste Dispose Dispose as Chemical Waste Waste->Dispose

Caption: Workflow for handling this compound.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Unused Compound: Dispose of expired or unused this compound (powder or solution) as chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.

  • Liquid Waste: Media and buffers from experiments containing this compound should be collected as hazardous liquid waste.

Experimental Protocol: Caspase-3 Inhibition Assay

This protocol provides a general method for using this compound to inhibit apoptosis in a cell-based assay.

Objective: To determine the effectiveness of this compound in preventing apoptosis induced by a known agent (e.g., camptothecin).

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., camptothecin)

  • This compound stock solution (10 mM in DMSO)

  • Apoptosis detection kit (e.g., Annexin V staining kit)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere or stabilize overnight.

  • Pre-treatment with Inhibitor:

    • Prepare a working solution of this compound in complete medium. The final concentration may need to be titrated for optimal performance, but a starting point of 20-100 µM is common.[3][5]

    • Important: Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a set of wells. The final DMSO concentration should not exceed 0.2% to avoid cellular toxicity.[3]

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for 30-60 minutes at 37°C.[3]

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent (e.g., 4 µM camptothecin) to the wells, except for the untreated control wells.[3]

    • Incubate for the required time to induce apoptosis (e.g., 3-24 hours), depending on the cell line and inducing agent.[3][9]

  • Apoptosis Detection:

    • Following incubation, harvest the cells.

    • Stain the cells using an apoptosis detection method, such as Annexin V and a viability dye, according to the manufacturer’s instructions.

    • Analyze the samples by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.

Mechanism of Action: Apoptosis Inhibition

This compound functions by irreversibly binding to the active site of caspase-3, preventing it from cleaving its downstream substrates and thereby halting the apoptotic cascade.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Camptothecin) Caspase_Cascade Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Caspase_Cascade Caspase3 Caspase-3 (Executioner Caspase) Caspase_Cascade->Caspase3 Activates Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis zDEVDcmk This compound zDEVDcmk->Caspase3 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.